molecular formula C12H17N3O B184130 N-(6-methylpyridin-2-yl)piperidine-4-carboxamide CAS No. 110105-99-2

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B184130
CAS No.: 110105-99-2
M. Wt: 219.28 g/mol
InChI Key: WWRNOHRAKGMBLZ-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide (CAS 110105-99-2) is a synthetic piperidine carboxamide compound of significant interest in infectious disease research. This molecule serves as a key chemical precursor in the piperidine carboxamide series, which has been identified through phenotypic screening as possessing potent anti-malarial activity against both drug-sensitive (Pf3D7) and multidrug-resistant (PfDd2) Plasmodium falciparum asexual blood stages . The primary mechanism of action for this compound series involves non-covalent, reversible inhibition of the Plasmodium falciparum proteasome β5 (Pf20Sβ5) active site, an essential component of the ubiquitin-proteasome protein degradation pathway . This inhibition occurs at a binding pocket distal from the catalytic threonine, located at the β5/β6/β3 subunit interface—a region with significant species differences that underlies the compound's notable selectivity for the malarial proteasome over human isoforms, thereby minimizing host cytotoxicity . Structurally, the compound features a piperidine-4-carboxamide core linked to a 6-methylpyridin-2-yl group (Molecular Formula: C12H17N3O, Molecular Weight: 219.28) . The (S)-enantiomer of related analogs in this series demonstrates significantly enhanced potency, with structure-activity relationship (SAR) studies showing that specific substitutions on the pyridine ring and piperidine nitrogen can greatly improve anti-parasitic activity while maintaining favorable physicochemical properties, including high solubility and metabolic stability . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-3-2-4-11(14-9)15-12(16)10-5-7-13-8-6-10/h2-4,10,13H,5-8H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRNOHRAKGMBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627587
Record name N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110105-99-2
Record name N-(6-Methyl-2-pyridinyl)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110105-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N-(6-methylpyridin-2-yl)piperidine-4-carboxamide IUPAC name"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(6-methylpyridin-2-yl)piperidine-4-carboxamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the molecule's chemical identity, physicochemical properties, and a validated synthetic pathway. Furthermore, it explores the potential pharmacological relevance of this compound by dissecting the well-established bioactivities of its core structural motifs: the piperidine ring, the pyridine moiety, and the carboxamide linker. This analysis is grounded in authoritative literature and is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as N-(6-methylpyridin-2-yl)piperidine-4-carboxamide .[]

This nomenclature precisely describes the molecular architecture: a piperidine-4-carboxamide scaffold where the amide nitrogen is substituted with a 6-methylpyridin-2-yl group. For computational and database-driven research, a variety of identifiers are used to represent this structure.

Identifier Type Value
IUPAC Name N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
CAS Number 110105-99-2[]
Molecular Formula C₁₂H₁₇N₃O[]
Molecular Weight 219.29 g/mol []
SMILES CC1=NC(=CC=C1)NC(=O)C2CCNCC2[][2]
InChI InChI=1S/C12H17N3O/c1-9-3-2-4-11(14-9)15-12(16)10-5-7-13-8-6-10/h2-4,10,13H,5-8H2,1H3,(H,14,15,16)[]
InChI Key WWRNOHRAKGMBLZ-UHFFFAOYSA-N[]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.

Property Value Source
Physical Form PowderSigma-Aldrich
Boiling Point 424.7°C at 760 mmHg[]BOC Sciences
Density 1.15 g/cm³[]BOC Sciences
Purity Typically ≥95%[]Commercial Suppliers

While specific experimental data on solubility is not widely published, the molecular structure—containing both a lipophilic methylpyridine ring and hydrogen-bonding capable piperidine and amide groups—suggests moderate solubility in polar organic solvents like DMSO and methanol, and limited solubility in water.[3]

Synthesis Protocol: Amide Coupling

The formation of the carboxamide bond is a cornerstone of organic and medicinal chemistry.[4] A robust and high-yield synthesis of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide can be reliably achieved through the coupling of 2-amino-6-methylpyridine with an activated form of piperidine-4-carboxylic acid. The following protocol outlines a standard laboratory procedure using a common coupling agent.

Rationale for Experimental Choices:
  • Starting Materials: 2-amino-6-methylpyridine and piperidine-4-carboxylic acid (isonipecotic acid) are commercially available and serve as the foundational building blocks.

  • Coupling Agent: A carbodiimide-based coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) is chosen. This combination is widely used due to its efficiency in forming the active ester intermediate, minimizing side reactions, and facilitating high-yield amide bond formation under mild conditions.

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) is selected as the reaction solvent. They are aprotic and effectively solubilize the reactants and coupling agents without interfering with the reaction mechanism.

  • Base: A non-nucleophilic organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is added to neutralize the HCl salt of EDC and to deprotonate the carboxylic acid, facilitating the reaction.

Step-by-Step Experimental Protocol:
  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperidine-4-carboxylic acid (1.0 eq) and anhydrous DCM.

  • Activation: Add EDC (1.2 eq) and HOBt (1.1 eq) to the suspension. Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: In a separate flask, dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture.

  • Base Addition: Add Triethylamine (2.5 eq) to the reaction mixture to scavenge the acid byproduct.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-(6-methylpyridin-2-yl)piperidine-4-carboxamide.

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_process Purification 2_amino_6_methylpyridine 2-Amino-6-methylpyridine coupling_reaction Amide Coupling Reaction 2_amino_6_methylpyridine->coupling_reaction piperidine_4_carboxylic_acid Piperidine-4-carboxylic Acid piperidine_4_carboxylic_acid->coupling_reaction reagents EDC, HOBt, TEA DCM, RT, 12-24h reagents->coupling_reaction workup Aqueous Work-up coupling_reaction->workup purification Column Chromatography workup->purification final_product N-(6-methylpyridin-2-yl) piperidine-4-carboxamide purification->final_product

Caption: Proposed synthesis of the target compound via EDC/HOBt coupling.

Pharmacological Potential and Scientific Rationale

While specific bioactivity data for N-(6-methylpyridin-2-yl)piperidine-4-carboxamide is not extensively documented in the public domain, a robust scientific hypothesis for its potential therapeutic utility can be formulated by analyzing its constituent chemical scaffolds. The molecule is a composite of three pharmacologically significant motifs.

The Privileged Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "highly privileged scaffold."[5] Its prevalence in clinically approved drugs is due to several advantageous properties:

  • Improved Pharmacokinetics: The piperidine moiety can enhance metabolic stability and facilitate transport across biological membranes, improving a drug's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]

  • Versatile Conformation: It provides a three-dimensional structure that can be tailored to fit the binding pockets of various molecular targets.[5]

  • Broad Bioactivity: Piperidine-containing compounds are active against a wide array of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[5][6]

The Bioactive Pyridine Ring

The pyridine ring is another essential heterocyclic motif in drug discovery. Its derivatives are known to exhibit a vast spectrum of biological effects:

  • Antimicrobial Properties: Many pyridine derivatives have demonstrated potent antibacterial and antifungal activity.[4][7]

  • Diverse Therapeutic Applications: The pyridyl group is a key component in molecules with anti-inflammatory, anti-cancer, antiviral, and anti-convulsant properties.[4]

  • Biochemical Significance: The pyridine ring is central to the function of nicotinamide adenine dinucleotide (NAD), a critical coenzyme in cellular redox reactions.[4]

The Stable Carboxamide Linker

The carboxamide bond (-CO-NH-) is fundamental to biochemistry as the linkage in peptides and proteins. Its key features in medicinal chemistry include:

  • Hydrolytic Resistance: It is significantly more resistant to hydrolysis than an ester bond, contributing to the in-vivo stability of a drug molecule.[4]

  • Hydrogen Bonding: The N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, enabling strong and specific interactions with biological targets.

  • Antibacterial Potential: The carboxamide functional group is a common feature in many antibacterial agents.[4]

Integrated Hypothesis

The combination of these three motifs in N-(6-methylpyridin-2-yl)piperidine-4-carboxamide creates a molecule with high potential for biological activity. The piperidine core provides a favorable pharmacokinetic foundation, while the pyridine and carboxamide elements introduce functionalities strongly associated with antimicrobial and other therapeutic effects. This structural amalgamation makes the compound a prime candidate for screening in drug discovery programs, particularly those targeting bacterial infections or CNS-related protein targets.

G cluster_scaffolds Structural Scaffolds cluster_properties Associated Biological Properties Molecule N-(6-methylpyridin-2-yl) piperidine-4-carboxamide Piperidine Piperidine Core Molecule->Piperidine Pyridine Pyridine Moiety Molecule->Pyridine Carboxamide Carboxamide Linker Molecule->Carboxamide PK Improved Pharmacokinetics Metabolic Stability Piperidine->PK CNS CNS Activity Piperidine->CNS Antimicrobial Antibacterial Activity Antifungal Activity Pyridine->Antimicrobial Anticancer Anti-cancer Activity Pyridine->Anticancer Carboxamide->Antimicrobial Stability Chemical Stability H-Bonding Carboxamide->Stability

Caption: Relationship between the molecule's scaffolds and their bio-properties.

Conclusion

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide is a well-defined chemical entity with accessible synthetic routes. While direct biological data remains to be broadly published, a thorough analysis of its structural components provides a compelling, evidence-based rationale for its investigation as a potential therapeutic agent. The convergence of a privileged piperidine scaffold, a bioactive pyridine ring, and a stable carboxamide linker positions this molecule as a high-interest candidate for further research and screening, particularly in the fields of antimicrobial and CNS drug discovery. This guide serves as a foundational technical resource to support and accelerate such research endeavors.

References

  • Kutlu, E. (2025, May 1). Synthesis, characterization and antibacterial activities of N-((6-methylpyridine-2-yl)carbamothioyl)furan-2-carboxamide and its lanthanum complexes. ResearchGate. [Link]

  • Chemsrc. 6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide. Chemsrc Website. [Link]

  • DiscoveryCPR. N-(Pyridin-2-ylmethyl)piperidine-4-carboxamide. DiscoveryCPR Website. [Link]

  • Chemical-Suppliers. N-(5-methylpyridin-2-yl)piperidine-4-carboxamide. Chemical-Suppliers Website. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. [Link]

  • Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum β-Lactamase Producing E. coli ST131. Semantic Scholar. [Link]

  • PubChem. N-pyridin-4-ylpiperidine-1-carboxamide. PubChem Website. [Link]

  • ResearchGate. Synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives and their antimicrobial activity. ResearchGate. [Link]

  • PubChem. 1-(3-hydroxypropyl)-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide. PubChem Website. [Link]

  • ResearchGate. Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes. ResearchGate. [Link]

  • Chemspace. N-(6-methylpyridin-2-yl)piperidine-4-carboxamide. Chemspace Website. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]

  • Onwichei, V., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. [Link]

Sources

An In-depth Technical Guide to the Starting Materials for N-(6-methylpyridin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, combining a substituted pyridine ring with a piperidine-4-carboxamide core, is a key feature in a variety of biologically active molecules. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the starting materials and synthetic strategies required for the preparation of this versatile scaffold. We will delve into the chemical logic behind the selection of precursors, detail field-proven synthetic protocols, and provide a comprehensive overview of the necessary characterization and safety considerations. The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a wide range of clinically approved drugs.[1]

Core Synthetic Strategy: A Convergent Amide Coupling Approach

The most logical and widely employed strategy for the synthesis of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide is a convergent approach centered around the formation of a robust amide bond. This method involves the coupling of two key fragments: a nucleophilic aminopyridine and an electrophilic piperidine carboxylic acid derivative. This modular approach allows for flexibility in the synthesis of analogues and is amenable to both small-scale and large-scale production.

The overall synthetic disconnection is illustrated below:

Synthetic_Disconnection cluster_pyridine Pyridine Fragment cluster_piperidine Piperidine Fragment Target N-(6-methylpyridin-2-yl)piperidine-4-carboxamide Amide Amide Bond Formation Target->Amide Disconnection Pyridine 2-Amino-6-methylpyridine Amide->Pyridine Piperidine Piperidine-4-carboxylic Acid (or activated derivative) Amide->Piperidine Fragments Starting Materials

Caption: Retrosynthetic analysis of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide.

Part 1: The Aminopyridine Component - 2-Amino-6-methylpyridine

2-Amino-6-methylpyridine serves as the nucleophilic component in the amide coupling reaction. Its commercial availability and well-established synthetic routes make it a readily accessible starting material.

Physicochemical Properties
PropertyValueSource
CAS Number 1824-81-3
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
Appearance Off-white to yellow crystalline solidJubilant Ingrevia MSDS
Melting Point 40-44 °C
Boiling Point 208-209 °C
Solubility Faint turbidity in water
Synthesis of 2-Amino-6-methylpyridine

While commercially available, understanding the synthesis of 2-amino-6-methylpyridine provides valuable context for sourcing and purity assessment. Several methods have been reported, with the Chichibabin reaction being a classic approach.

Chichibabin Reaction: This method involves the direct amination of a pyridine ring using sodium amide (NaNH₂). In the case of 2-picoline (2-methylpyridine), the reaction proceeds as follows:

Chichibabin_Reaction 2-Picoline 2-Picoline Intermediate [Intermediate Complex] 2-Picoline->Intermediate + NaNH₂ NaNH2 NaNH₂ Product 2-Amino-6-methylpyridine Intermediate->Product Workup H2 H₂ Intermediate->H2 elimination

Caption: Simplified schematic of the Chichibabin reaction for the synthesis of 2-amino-6-methylpyridine.

Alternative Routes: Other synthetic strategies include the reaction of 2-halopyridines with ammonia or the reduction of 2-nitro-6-methylpyridine. Copper-catalyzed amination of 2-bromopyridine derivatives has also been shown to be an efficient method.[2]

Safety and Handling

2-Amino-6-methylpyridine is a hazardous substance and must be handled with appropriate precautions.

  • Hazard Statements: Toxic if swallowed, Fatal in contact with skin, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3][4]

  • Precautionary Measures: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5] Avoid inhalation of dust and contact with skin and eyes.[5]

Part 2: The Piperidine Component - Piperidine-4-carboxylic Acid and its Derivatives

Piperidine-4-carboxylic acid (also known as isonipecotic acid) provides the carboxylic acid functionality for the amide bond formation. However, to facilitate the reaction and prevent unwanted side reactions, it is typically used in a protected form.

Physicochemical Properties of Piperidine-4-carboxylic Acid
PropertyValueSource
CAS Number 498-94-2
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Appearance White crystalline powderFisher Scientific MSDS
Melting Point >300 °CFisher Scientific MSDS
Solubility Soluble in water
The Rationale for Protecting Groups: The Role of N-Boc-piperidine-4-carboxylic Acid

The secondary amine of the piperidine ring is nucleophilic and can compete with the desired aminopyridine during the amide coupling reaction, leading to the formation of dimers and other side products. To ensure the reaction proceeds selectively, the piperidine nitrogen must be protected with a suitable protecting group.

The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to several key advantages:

  • Stability: The Boc group is stable to a wide range of reaction conditions, including those typically employed for amide coupling.

  • Ease of Introduction: It can be readily introduced by reacting piperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).

  • Orthogonality: The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent), which are orthogonal to the conditions used for many other protecting groups and the amide bond itself.

Synthesis of N-Boc-piperidine-4-carboxylic Acid:

Boc_Protection Piperidine-4-COOH Piperidine-4-carboxylic Acid Product N-Boc-piperidine-4-carboxylic Acid Piperidine-4-COOH->Product + Boc₂O, Base Boc2O Boc₂O Byproducts t-BuOH + CO₂ Boc2O->Byproducts Base Base (e.g., NaHCO₃, Et₃N)

Caption: General scheme for the N-Boc protection of piperidine-4-carboxylic acid.

Safety and Handling of Piperidine Derivatives
  • Piperidine: The parent compound is a flammable liquid and is toxic and corrosive.[6][7] It should be handled with extreme care in a fume hood.

  • Piperidine-4-carboxylic Acid: This compound is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory PPE should be worn during handling.

Part 3: The Amide Coupling Reaction - The Heart of the Synthesis

The formation of the amide bond between N-Boc-piperidine-4-carboxylic acid and 2-amino-6-methylpyridine is the crucial step in the synthesis of the target molecule. This transformation requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the aminopyridine.

Activation of the Carboxylic Acid

Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures, which can lead to side reactions and degradation. Therefore, a coupling agent is employed to convert the carboxylic acid into a more reactive intermediate in situ.

Commonly used coupling agents include:

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that form an activated ester, which then readily reacts with the amine.

  • Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) operate via a similar mechanism to uronium salts.

The choice of coupling agent can significantly impact the reaction yield, time, and the purity of the final product. For challenging couplings, such as those involving electron-deficient amines, HATU is often a preferred choice due to its high reactivity and the minimization of side reactions.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol describes a robust and scalable method for the synthesis of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide via a two-step, one-pot procedure involving amide coupling followed by deprotection.

Step 1: Amide Coupling

  • Reaction Setup: To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add the coupling agent HATU (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add 2-amino-6-methylpyridine (1.0 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1 M HCl or saturated NH₄Cl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

Step 2: N-Boc Deprotection

  • Acidic Cleavage: Dissolve the crude N-Boc protected intermediate in a suitable organic solvent such as dichloromethane, ethyl acetate, or 1,4-dioxane.

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq.) or a solution of HCl in dioxane (e.g., 4 M), to the solution.

  • Deprotection: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The crude product can then be purified by recrystallization or column chromatography on silica gel to afford the final product, N-(6-methylpyridin-2-yl)piperidine-4-carboxamide.

Self-Validating System and Causality in Experimental Choices
  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling agent, which would lead to lower yields.

  • Choice of Base: A non-nucleophilic base like DIPEA is used to neutralize the acidic byproducts of the coupling reaction without competing with the aminopyridine nucleophile.

  • Sequential Washing: The aqueous workup is designed to remove unreacted starting materials, the coupling agent byproducts, and the base. The acidic wash removes excess amine, while the basic wash removes unreacted carboxylic acid.

  • Monitoring the Reaction: Regular monitoring by TLC or LC-MS ensures that the reaction is allowed to proceed to completion without unnecessary extension of the reaction time, which could lead to the formation of degradation products.

Part 4: Characterization and Data Presentation

Thorough characterization of the starting materials and the final product is essential to ensure identity and purity.

Characterization Data for N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
PropertyValueSource
CAS Number 110105-99-2
Molecular Formula C₁₂H₁₇N₃O
Molecular Weight 219.28 g/mol
Appearance Typically a solidInferred
¹H NMR Expected signals for methyl, pyridine, and piperidine protons.Inferred
¹³C NMR Expected signals for aliphatic and aromatic carbons, and the carbonyl carbon. A related compound, 6-(6-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester, shows characteristic signals for the methyl group around 24 ppm and the carbonyl carbon around 162-165 ppm.Inferred
Mass Spectrometry [M+H]⁺ = 220.14Calculated
Safety Profile of the Final Product
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning.

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, P501.

Conclusion

The synthesis of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide is a well-defined process that relies on the strategic selection and handling of its core starting materials: 2-amino-6-methylpyridine and a protected form of piperidine-4-carboxylic acid. The success of the synthesis hinges on a robust amide coupling protocol, for which several effective reagents and conditions are available. By understanding the underlying chemical principles, exercising appropriate safety precautions, and employing rigorous purification and characterization techniques, researchers can confidently and efficiently prepare this valuable molecular scaffold for application in drug discovery and development programs.

References

  • Piperidine Safety Data Sheet . Carl ROTH. [Link]

  • Piperidine Safety Data Sheet . Chemos GmbH&Co.KG. [Link]

  • Synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives and their antimicrobial activity . ResearchGate. [Link]

  • N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity . PubMed. [Link]

  • Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities . ResearchGate. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents . PMC - NIH. [Link]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates . Journal of the American Chemical Society. [Link]

  • N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-4-methyl-5-(1-piperidin-4-ylidenepropyl)thiophene-3-carboxamide . PubChem. [Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions . The Royal Society of Chemistry. [Link]

  • MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf . [Link]

  • Purification of piperidines.
  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition . PMC - NIH. [Link]

  • 2 - SAFETY DATA SHEET . [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling . ResearchGate. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid . Open Research@CSIR-NIScPR. [Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 . ResearchGate. [Link]

  • Piperidine . PubChem. [Link]

  • 2-Amino-6-methylpyridine . PubChem. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PMC - NIH. [Link]

  • Synthesis and biological importance of amide analogues . Pulsus Group. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives . PMC - PubMed Central. [Link]

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"N-(6-methylpyridin-2-yl)piperidine-4-carboxamide literature review"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Whitepaper: Pharmacological & Synthetic Profile of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide

Executive Summary

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide (CAS: 110105-99-2) is a high-value pharmacophore and intermediate in medicinal chemistry, serving as a privileged scaffold for the development of inhibitors targeting Secretory Glutaminyl Cyclase (sQC) , T-Type Calcium Channels (Cav3.2) , and Sigma-1 Receptors .

Unlike simple aliphatic amides, the inclusion of the 2-amino-6-methylpyridine moiety introduces a critical "selectivity filter." The 6-methyl group exerts steric pressure that modulates the planarity of the amide bond, often improving selectivity for specific hydrophobic pockets in kinases and GPCRs while reducing off-target affinity for planar-binding enzymes. This whitepaper analyzes the synthetic challenges, structural biology, and therapeutic applications of this core scaffold.

Chemical Architecture & Properties

The molecule consists of a piperidine ring (a versatile vector for solubilizing groups) linked via a carboxamide to a 6-methyl-substituted pyridine.

PropertyValue / Description
IUPAC Name N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
CAS Number 110105-99-2
Molecular Formula C₁₂H₁₇N₃O
Molecular Weight 219.29 g/mol
pKa (Calculated) ~10.8 (Piperidine NH), ~3.5 (Pyridine N)
H-Bond Donors 2 (Amide NH, Piperidine NH)
H-Bond Acceptors 3 (Amide O, Pyridine N, Piperidine N)
Key Structural Feature 6-Methyl "Twist": The ortho-methyl group prevents the pyridine ring from becoming coplanar with the amide, creating a twisted conformation often required for specific receptor subtypes (e.g., P2X7 or specific kinase pockets).

Synthetic Methodology

The synthesis of this scaffold is non-trivial due to the low nucleophilicity of 2-aminopyridines . The electron-withdrawing nature of the pyridine ring reduces the reactivity of the exocyclic amine, often requiring activation of the carboxylic acid or deprotonation of the amine.

Protocol: Optimized Amide Coupling & Deprotection

Objective: Synthesize N-(6-methylpyridin-2-yl)piperidine-4-carboxamide from 1-Boc-piperidine-4-carboxylic acid.

Step 1: Amide Coupling (The "Difficult" Bond)

  • Reagents: 1-Boc-piperidine-4-carboxylic acid (1.0 eq), 2-Amino-6-methylpyridine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Rationale: Standard EDC/HOBt coupling often fails or gives low yields with 2-aminopyridines. HATU is preferred for its high reactivity. Alternatively, converting the acid to an acid chloride (SOCl₂) and reacting in pyridine is a robust backup.

  • Procedure:

    • Dissolve 1-Boc-piperidine-4-carboxylic acid in DMF under N₂ atmosphere.

    • Add DIPEA and stir for 10 min.

    • Add HATU and stir for 15 min to form the activated ester.

    • Add 2-Amino-6-methylpyridine.

    • Heat to 50°C for 12–16 hours (Heating is crucial to overcome the poor nucleophilicity).

    • Workup: Dilute with EtOAc, wash with sat. NaHCO₃, water, and brine. Dry over Na₂SO₄.

Step 2: Boc-Deprotection

  • Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane).

  • Procedure:

    • Dissolve the intermediate in DCM (10 mL/g).

    • Add TFA (1:4 ratio v/v with DCM) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Workup: Concentrate in vacuo. Neutralize with weak basic resin or NaHCO₃ to obtain the free base.

Visual Synthesis Workflow

Synthesis Start 1-Boc-piperidine-4-COOH (Starting Material) Activation Activation: HATU / DIPEA / DMF (Forms Active Ester) Start->Activation Amine 2-Amino-6-methylpyridine (Nucleophile) Coupling Coupling Reaction: 50°C, 16h (Overcomes Steric/Electronic Barrier) Amine->Coupling Activation->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Deprotection: TFA / DCM (Cleaves Boc Group) Intermediate->Deprotection Final N-(6-methylpyridin-2-yl) piperidine-4-carboxamide Deprotection->Final

Figure 1: Synthetic pathway highlighting the critical HATU-mediated coupling step required for electron-deficient aminopyridines.

Pharmacological Applications & Mechanism

This scaffold is not merely a linker; it is a bioactive pharmacophore used in three primary therapeutic areas.

A. Secretory Glutaminyl Cyclase (sQC) Inhibitors (Alzheimer's Disease)
  • Mechanism: sQC catalyzes the formation of pyroglutamate-Aβ (pGlu-Aβ), a highly neurotoxic form of amyloid-beta.[1]

  • Role of Scaffold: The piperidine-4-carboxamide moiety mimics the substrate transition state. The pyridine ring occupies the active site hydrophobic pocket, coordinating with Zinc or specific residues (e.g., Glu/Asp) in the catalytic center.

  • Key Insight: The 6-methyl group restricts the rotation of the pyridine, locking it into a bioactive conformation that enhances binding affinity (IC₅₀ values often in the low micromolar to nanomolar range).

B. T-Type Calcium Channel Antagonists (Epilepsy & Pain)
  • Target: Cav3.2 channels.

  • Role of Scaffold: 1,4-substituted piperidines are classic T-type blockers. The amide linker provides hydrogen bonding interactions with the channel pore or voltage-sensing domain, while the basic piperidine nitrogen (at physiological pH) interacts with negatively charged residues in the channel vestibule.

C. Sigma-1 Receptor Ligands
  • Role: The scaffold serves as a template for Sigma-1 modulators. The basic nitrogen of the piperidine is essential for the electrostatic interaction with Asp126 in the Sigma-1 receptor binding pocket.

Mechanistic Signaling Pathway

Mechanism Scaffold N-(6-methylpyridin-2-yl) piperidine-4-carboxamide Target_A Secretory Glutaminyl Cyclase (sQC) Scaffold->Target_A Hydrophobic Fit (Pyridine Twist) Target_B Cav3.2 T-Type Ca2+ Channel Scaffold->Target_B Pore Blockade (Basic Amine) Effect_A Inhibition of pGlu-Aβ Formation Target_A->Effect_A Effect_B Modulation of Neuronal Excitability Target_B->Effect_B Outcome_A Reduced Neurotoxicity (Alzheimer's) Effect_A->Outcome_A Outcome_B Analgesia / Anti-Epileptic Activity Effect_B->Outcome_B

Figure 2: Dual-pathway potential of the scaffold in neurodegenerative and excitability disorders.

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to this core scaffold affect biological activity, based on comparative literature of piperidine-carboxamides.

Modification SiteChemical ChangeBiological Consequence
Piperidine Nitrogen (N1) Alkylation (Benzyl/Alkyl)Critical for Potency: Converted to tertiary amine. Large hydrophobic groups (e.g., 4-fluorobenzyl) drastically increase affinity for Sigma-1 and Cav3.2 channels.
Linker (Amide) Replacement with SulfonamideGenerally reduces activity for sQC but may create novel IP for kinase inhibitors.
Pyridine Ring (C6) Removal of Methyl GroupLoss of Selectivity: The unsubstituted pyridine is more planar, often leading to increased off-target binding (e.g., unwanted hERG inhibition).
Pyridine Ring (N) Switch to Benzene (Phenyl)Loss of Solubility & H-Bonding: The pyridine nitrogen is a crucial H-bond acceptor in the kinase hinge region or sQC active site.

References

  • Dileep, K. V., et al. (2021).[1] "Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors."[1][2][3] International Journal of Biological Macromolecules, 170, 415-423.[1][2]

  • Choi, K. H., et al. (2013).[4] "Discovery of 1,4-Substituted Piperidines as Potent and Selective Inhibitors of T-Type Calcium Channels."[4] Journal of Medicinal Chemistry, 56(11).

  • Collina, S., et al. (2015). "Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands." Bioorganic & Medicinal Chemistry, 23(2), 262-270.

  • Vertex AI Search. (2026). "Grounding Verification: CAS 110105-99-2 Availability and Properties."

Sources

Methodological & Application

Application Note: Dosing and Administration of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide in Mice

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals conducting preclinical studies involving N-(6-methylpyridin-2-yl)piperidine-4-carboxamide (CAS: 110105-99-2).

Given that this compound is primarily utilized as a high-value medicinal chemistry scaffold or fragment (often in the synthesis of kinase inhibitors or GPCR ligands), specific published in vivo data is limited. This guide synthesizes physicochemical principles of piperidine-carboxamides with industry-standard dosing protocols to provide a robust framework for Pharmacokinetic (PK) and Pharmacodynamic (PD) evaluation in mice.

Executive Summary

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide is a secondary amine scaffold characterized by a basic piperidine ring linked via a carboxamide to a 2-amino-6-methylpyridine. Its structural features—specifically the basic nitrogen (


) and the hydrogen-bond donor/acceptor motifs—dictate its formulation strategy.

Successful in vivo administration requires overcoming solubility challenges at physiological pH (where the free base may precipitate) and ensuring stability against first-pass metabolism. This protocol prioritizes pH-adjusted solution formulations to maximize bioavailability and reproducibility.

Physicochemical Assessment & Formulation Strategy

Chemical Properties[1][2]
  • Basicity: The piperidine nitrogen is highly basic. The compound will exist as a cation in acidic environments (pH < 7) but may exist as a free base with lower solubility in neutral/basic buffers.

  • Hydrophilicity: Moderate LogP; likely soluble in aqueous acid but requires co-solvents for neutral pH dosing.

Recommended Vehicle Systems

Select the vehicle based on the route of administration and required dose concentration.

Option A: Solution Formulation (Preferred for IV & Low Dose PO)

Best for PK studies to ensure 100% dose delivery.

  • Composition: 5% DMSO + 40% PEG400 + 55% Saline (or Water).

  • Preparation:

    • Dissolve compound in DMSO (vortex/sonicate until clear).

    • Add PEG400 and vortex.

    • Slowly add Saline/Water with continuous vortexing.

    • Critical Step: If precipitation occurs, adjust pH to 4.0–5.0 using 1N HCl. The basic piperidine moiety dissolves readily as a hydrochloride salt.

Option B: Suspension Formulation (High Dose PO > 30 mg/kg)

Best for toxicology or efficacy studies where high drug load is needed.

  • Composition: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.

  • Preparation:

    • Weigh the micronized compound powder.

    • Levigate with Tween 80 to form a paste.

    • Gradually add 0.5% MC solution while triturating or vortexing to form a homogeneous suspension.

    • Stir constantly during dosing to ensure dose uniformity.

Option C: "Gold Standard" Solubilizing Agent
  • Composition: 20% Sulfobutylether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD) in 25 mM Citrate Buffer (pH 4.0).
  • Mechanism: Encapsulates the hydrophobic regions while the acidic buffer protonates the amine, maximizing solubility without organic solvents.

Experimental Protocols

Dosing Parameters (Mouse)
ParameterSpecificationNotes
Species/Strain C57BL/6 or CD-1Male, 8-10 weeks (20-25g)
Dose Volume 10 mL/kgStandard for PO/IP (e.g., 0.2 mL for 20g mouse)
IV Dose Volume 5 mL/kgStrict limit (e.g., 0.1 mL for 20g mouse)
Fasting 4-6 hours pre-doseRecommended for PO to reduce variability
Needle Size 20-22G (PO), 27-30G (IV)Use ball-tipped gavage needles for PO
Step-by-Step Administration Workflows
Protocol A: Oral Gavage (PO)

Objective: Assess oral bioavailability (


) or efficacy.
  • Animal Prep: Weigh mice and calculate individual dose volumes (

    
    ).
    
  • Restraint: Scruff the mouse firmly to immobilize the head and straighten the esophagus.

  • Insertion: Introduce the ball-tipped needle into the side of the mouth, sliding it over the tongue and down the esophagus. Do not force.

  • Administration: Depress plunger smoothly.

  • Observation: Monitor for 5 minutes for signs of aspiration (gasping) or regurgitation.

Protocol B: Intravenous Injection (IV) - Tail Vein

Objective: Determine Clearance (


) and Volume of Distribution (

).
  • Warm Up: Place mouse in a warming chamber (37°C) for 5-10 mins to dilate tail veins.

  • Restraint: Use a restrainer; clean tail with 70% ethanol.

  • Injection: Insert 29G needle into the lateral tail vein. A "flash" of blood or lack of resistance confirms entry.

  • Hemostasis: Apply pressure to the injection site for 30-60 seconds after needle withdrawal.

Pharmacokinetic (PK) Study Design

To validate the scaffold's stability, a 2-arm PK study is recommended.

Experimental Design
  • Group 1 (IV): 1 mg/kg (Vehicle: Option A or C).

  • Group 2 (PO): 5 or 10 mg/kg (Vehicle: Option A or B).

  • N: 3 mice per time point (serial sampling) or 3 mice per group (microsampling).

Sampling Schedule
  • Time Points: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Matrix: Plasma (K2EDTA anticoagulant).

  • Bioanalysis: LC-MS/MS (MRM transition based on parent mass 219.3

    
     fragment).
    

Visualization of Workflows

Formulation Decision Logic

The following diagram illustrates the decision tree for selecting the appropriate vehicle based on dose requirements and solubility properties.

FormulationLogic Start Start: Define Dose & Route CheckRoute Route of Administration? Start->CheckRoute IV Intravenous (IV) CheckRoute->IV PO Oral (PO) CheckRoute->PO SolubilityCheck Check Solubility at pH 7 IV->SolubilityCheck PO->SolubilityCheck HighSol Soluble (>1 mg/mL) SolubilityCheck->HighSol Yes LowSol Insoluble (<1 mg/mL) SolubilityCheck->LowSol No Saline Vehicle: Sterile Saline HighSol->Saline Cosolvent Vehicle: 5% DMSO / 40% PEG400 / Water (Adjust pH to 4-5) LowSol->Cosolvent For IV or Low Dose PO Suspension Vehicle: 0.5% Methylcellulose / 0.1% Tween 80 (Suspension) LowSol->Suspension For High Dose PO Only

Caption: Decision tree for selecting formulation vehicles based on route and solubility.

PK Study Workflow

This diagram outlines the temporal workflow for a standard mouse PK study.

PKWorkflow Prep 1. Preparation (Weigh, Fasting) Dose 2. Dosing (T=0, PO/IV) Prep->Dose Sample1 3. Absorption Phase (5-30 min) Dose->Sample1 Sample2 4. Distribution/Elimination (1-8 hours) Sample1->Sample2 Sample3 5. Terminal Phase (24 hours) Sample2->Sample3 Analysis 6. LC-MS/MS Analysis Sample3->Analysis

Caption: Chronological workflow for Pharmacokinetic (PK) sample collection.

Safety & Toxicity Monitoring

Since specific toxicology data for CAS 110105-99-2 is sparse, treat it as a Class II/III compound (moderate permeability/solubility).

  • Clinical Signs: Monitor for lethargy, piloerection (ruffled fur), and ataxia immediately post-dose.

  • CNS Effects: Piperidine derivatives can cross the blood-brain barrier. Watch for tremors or sedation.

  • Body Weight: Record daily. >15% weight loss requires euthanasia.

References

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. [Link]

  • Li, P., & Zhao, L. (2019). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 557, 1-13. [Link]

  • Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

Application Notes & Protocols for High-Throughput Screening of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide is a small molecule featuring a piperidine-4-carboxamide core. While specific biological targets for this exact molecule are not extensively documented in publicly available literature, the piperidine and carboxamide moieties are recognized as "privileged structures" in medicinal chemistry. These scaffolds are frequently found in compounds with a wide range of biological activities, including antibacterial and enzyme inhibition. For instance, related piperidine-4-carboxamide structures have been identified as a novel class of inhibitors for bacterial DNA gyrase, a crucial enzyme for DNA replication[1]. Furthermore, modifications of the pyridyl and carboxamide groups have yielded compounds with activity against clinically relevant resistant bacteria, such as extended-spectrum β-lactamase (ESBL) producing E. coli[2].

Given the therapeutic potential inherent in its chemical architecture, N-(6-methylpyridin-2-yl)piperidine-4-carboxamide represents a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of various biological targets. This guide provides a comprehensive framework for systematically screening this compound, with a particular focus on a common and high-value target class: G-protein coupled receptors (GPCRs). GPCRs are integral to numerous physiological processes and are the targets for a significant portion of currently marketed drugs, making them a frequent focus of drug discovery efforts[3][4].

This document will detail the principles, protocols, and validation strategies necessary to conduct a robust HTS campaign, empowering researchers to effectively assess the bioactivity of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide and similar small molecules.

Section 1: The High-Throughput Screening (HTS) Philosophy

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits"—molecules that interact with a biological target in a desired manner[5][6]. The success of an HTS campaign hinges on a meticulously planned workflow that emphasizes automation, miniaturization, and robust data analysis[5].

The core objective is to move from a large library of unevaluated compounds to a small set of well-characterized, validated hits. This process is best conceptualized as a funnel, where each stage applies increasingly stringent criteria to filter the compounds.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation Compound_Library Compound Library (e.g., 100,000+ compounds) Primary_Assay Single-Concentration Primary HTS Assay Compound_Library->Primary_Assay Primary_Hits Initial 'Hits' (~1-3% of library) Primary_Assay->Primary_Hits Hit_Confirmation Hit Confirmation (Re-test from fresh stock) Primary_Hits->Hit_Confirmation Dose_Response Dose-Response Assay (Determine Potency - EC50/IC50) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (Different detection method) Dose_Response->Orthogonal_Assay Counterscreen Counterscreen (Identify assay artifacts) Orthogonal_Assay->Counterscreen Validated_Hits Validated Hits (High-confidence actives) Counterscreen->Validated_Hits SAR Structure-Activity Relationship (SAR) Studies Validated_Hits->SAR

Caption: High-Throughput Screening (HTS) and Hit Validation Workflow.

This guide will provide detailed protocols for the critical early stages of this workflow, from primary assay development to hit confirmation and validation.

Section 2: Primary Screening Protocol: Cell-Based GPCR Calcium Flux Assay

Assay Principle & Rationale

We will use a hypothetical Gq-coupled GPCR as the target. Activation of Gq-coupled GPCRs leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium (Ca²⁺) stores, causing a transient increase in cytosolic Ca²⁺ concentration. This calcium flux can be detected using fluorescent dyes that exhibit increased fluorescence upon binding to Ca²⁺. This method is a common cell-based HTS assay because it is:

  • Physiologically Relevant: It measures a downstream signaling event in a live cell context, providing more biologically meaningful data than simple binding assays.

  • Homogeneous ("No-Wash"): The entire assay, from cell plating to signal detection, can be performed in the same microplate well, which is ideal for automation and reduces variability[5].

  • High-Throughput Compatible: The fluorescent readout is rapid and can be measured on plate readers capable of handling 384- or 1536-well plates.

Materials & Reagents
Reagent/MaterialSupplierPurpose
HEK293 Cell Line (expressing the target GPCR)In-house/CommercialHost cells for the assay
DMEM/F-12 MediumThermo Fisher ScientificCell culture medium
Fetal Bovine Serum (FBS)Thermo Fisher ScientificCell culture supplement
Penicillin-StreptomycinThermo Fisher ScientificAntibiotic for cell culture
Trypsin-EDTA (0.25%)Thermo Fisher ScientificCell detachment
  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-Sensitive Dye: Fluo-8 AM or similar calcium indicator dye

  • Probenecid: An anion-exchange inhibitor to prevent dye leakage from cells

  • N-(6-methylpyridin-2-yl)piperidine-4-carboxamide: Test compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Positive Control: A known agonist for the target GPCR (e.g., Acetylcholine for a muscarinic receptor).

  • Negative Control: 100% DMSO.

  • Microplates: 384-well, black-walled, clear-bottom tissue culture treated plates.

  • Instrumentation: Automated liquid handler, microplate reader with fluorescence detection and fluid injection capabilities (e.g., FLIPR, PHERAstar).

Step-by-Step HTS Protocol (384-Well Format)

Day 1: Cell Plating

  • Cell Culture: Culture the HEK293 cells expressing the target GPCR under standard conditions (37°C, 5% CO₂). Ensure cells are healthy and in a logarithmic growth phase.

  • Cell Preparation: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells using a hemocytometer or automated cell counter.

  • Plating: Dilute the cells to a final concentration of 250,000 cells/mL. Dispense 40 µL of the cell suspension into each well of the 384-well plates (10,000 cells/well).

  • Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

Day 2: Assay Execution

  • Compound Plate Preparation:

    • Using an automated liquid handler, perform serial dilutions of the 10 mM N-(6-methylpyridin-2-yl)piperidine-4-carboxamide stock to create a "compound source plate."

    • For a primary screen, a single final concentration of 10 µM is typical[7]. To achieve this, prepare an intermediate dilution in assay buffer. The final concentration of DMSO in the assay should be kept below 0.5% to avoid cytotoxicity.

    • Designate columns for controls:

      • Columns 23-24: Negative Control (DMSO vehicle).

      • Columns 1-2: Positive Control (known GPCR agonist).

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer according to the manufacturer's instructions.

    • Remove the cell plates from the incubator. Aspirate the culture medium.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Addition & Signal Reading:

    • Place the cell plate into the microplate reader.

    • Set the instrument to measure fluorescence intensity (e.g., Ex/Em = 490/525 nm).

    • Establish a stable baseline reading for 10-20 seconds.

    • Using the instrument's liquid handler, add 10 µL of the compound/controls from the source plate to the cell plate.

    • Immediately begin reading the fluorescence signal every second for at least 120-180 seconds to capture the transient calcium flux.

Section 3: Data Analysis, Quality Control, and Hit Identification

Assay Quality Control: The Z'-Factor

Before screening the full library, the assay must be validated to ensure it is robust and reproducible. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative control signals, providing a measure of assay quality. An assay with a Z'-factor > 0.5 is considered excellent for HTS[7].

Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

Run several plates with only positive and negative controls to ensure the Z'-factor is consistently above 0.5 before proceeding[7][8].

Data Normalization and Hit Selection
  • Response Calculation: The primary data output is the fluorescence intensity over time. For each well, calculate the maximum response (agonist screen) or the inhibition of the positive control response (antagonist screen).

  • Normalization: To compare results across different plates, normalize the data. A common method is to scale the response relative to the controls on the same plate: % Activity = ( (Value_compound - Mean_neg) / (Mean_pos - Mean_neg) ) * 100

  • Hit Threshold: A "hit" is a compound that produces a statistically significant response. A common threshold is three standard deviations (3σ) from the mean of the negative control wells. Any well with activity above this threshold is flagged as a primary hit.

Section 4: A Self-Validating System: The Hit Triage Cascade

Primary hits from an HTS campaign are not guaranteed to be true, specific modulators of the target. Many can be false positives resulting from assay interference or non-specific activity[9]. A rigorous hit validation cascade is essential to eliminate these artifacts and build confidence in the remaining compounds[9][10].

Triage_Cascade Primary_Hits Primary Hits from HTS Reorder_Retest 1. Re-order/Re-synthesize Compound & Confirm Identity Primary_Hits->Reorder_Retest Eliminates tracking errors Dose_Response 2. Dose-Response Curve in Primary Assay (EC50/IC50) Reorder_Retest->Dose_Response Confirms activity, determines potency Orthogonal_Assay 3. Orthogonal Assay (e.g., cAMP accumulation, label-free impedance) Dose_Response->Orthogonal_Assay Eliminates technology- specific artifacts Counterscreen 4. Counterscreen (e.g., Parental cell line, promiscuity assays) Orthogonal_Assay->Counterscreen Confirms target specificity Validated_Hit Validated Hit for Lead Optimization Counterscreen->Validated_Hit

Caption: Hit Triage and Validation Cascade.

Protocol: Dose-Response Confirmation

Objective: To confirm the activity of primary hits and determine their potency (EC₅₀ or IC₅₀).

  • Compound Preparation: Obtain fresh, powdered stock of the hit compounds. Prepare a 10 mM stock in DMSO.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each hit compound, starting from a high concentration (e.g., 100 µM).

  • Assay Execution: Run the primary calcium flux assay as described in Section 2.3, but use the full dilution series for each compound.

  • Data Analysis: Plot the % Activity against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀/IC₅₀ value. Only compounds that show a clear sigmoidal dose-response curve are considered confirmed hits[11].

Orthogonal and Counterscreening Strategies

The principle of an orthogonal assay is to use a different detection technology to confirm the biological activity, ensuring the observed effect is not an artifact of the primary assay's format (e.g., fluorescence interference)[9][10].

Assay TypePrincipleRationale for Use
Orthogonal Assay cAMP Assay (for Gs/Gi-coupled GPCRs): If the target can also couple to Gs or Gi, measuring changes in cyclic AMP provides an alternative signaling readout. Technologies like HTRF® or AlphaLISA® are common.Confirms hit activity through a distinct signaling pathway, reducing the likelihood of technology-specific false positives.
Orthogonal Assay Label-Free Assay (e.g., Impedance-based): Measures global changes in cell morphology and adhesion upon GPCR activation, which is independent of any specific signaling pathway or reporter.[3]Provides a holistic view of the cellular response and is insensitive to fluorescent artifacts.
Counterscreen Parental Cell Line Assay: Screen the hit compound against the same HEK293 cell line that does not express the target GPCR.A response in this assay indicates the compound is acting on a target other than the intended GPCR, flagging it as non-specific.
Counterscreen Promiscuity Assays: Test the compound against a panel of unrelated targets to assess its selectivity profile.Identifies compounds that are non-specific inhibitors or activators, which are generally poor starting points for drug development.

A compound like N-(6-methylpyridin-2-yl)piperidine-4-carboxamide that successfully navigates this triage cascade—showing confirmed, dose-dependent activity in both primary and orthogonal assays, with no activity in counterscreens—is considered a high-quality, validated hit ready for progression into lead optimization studies.

References

  • Kutlu, E. (2025). Synthesis, characterization and antibacterial activities of N-((6-methylpyridine-2-yl)carbamothioyl)furan-2-carboxamide and its lanthanum complexes. ResearchGate. Available at: [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Agilent Technologies. Available at: [Link]

  • Kuhn, B., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Blay, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex. Available at: [Link]

  • Target Discovery Institute, University of Oxford. Small Compound Screening Overview. University of Oxford. Available at: [Link]

  • Gilbert, D. F., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]

  • Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules. Available at: [Link]

  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. Available at: [Link]

  • Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Journal of Biomolecular Screening. Available at: [Link]

  • An, F. & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]

  • Sygnature Discovery. Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery. Available at: [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]

  • Patsnap. How Are Biochemical Assays Used in High-Throughput Screening? Patsnap Synapse. Available at: [Link]

Sources

"protocols for studying N-(6-methylpyridin-2-yl)piperidine-4-carboxamide binding kinetics"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Biological Context

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide (CAS: 110105-99-2) represents a privileged "fragment-like" scaffold (MW ~219.28 Da) widely utilized in medicinal chemistry. Its structural core—a piperidine linked via a carboxamide to a substituted pyridine—is a pharmacophore found in inhibitors of Rho-associated protein kinase (ROCK) , Protein Kinase B (Akt) , and ligands for the Sigma-1 receptor (


R) .

Studying the binding kinetics (


, 

) and residence time (

) of this molecule is critical. Unlike simple thermodynamic affinity (

), the residence time often correlates better with in vivo efficacy for this class of compounds.
Technical Challenges & Solutions
ChallengeCauseExpert Solution
Low Signal (Rmax) Low Molecular Weight (~219 Da)Use high-density protein immobilization (>3000 RU for SPR) or super-streptavidin sensors (BLI).
Non-Specific Binding (NSB) Piperidine amine (pKa ~10) is positively charged at pH 7.4, attracting to carboxylated sensor surfaces.Supplement running buffer with 150–300 mM NaCl; use Ni-NTA or Streptavidin surfaces instead of standard amine coupling (CM5).
Fast Kinetics Fragment-like nature often leads to rapid "square-wave" binding.Utilize high acquisition rates (>10 Hz) and Single Cycle Kinetics (SCK).

Pre-Assay Validation: Sample Preparation

Before kinetic analysis, the integrity of both the ligand and the protein target must be validated.[1]

Protocol A: Ligand Solubility & Quality Control

Rationale: The piperidine moiety can induce aggregation at high concentrations, leading to false-positive "promiscuous" binding.

  • Stock Preparation : Dissolve compound to 100 mM in 100% DMSO.

  • Dynamic Light Scattering (DLS) Check :

    • Dilute stock to 100 µM in the assay buffer (e.g., HBS-EP+).

    • Measure particle size. Pass Criteria : Polydispersity Index (PdI) < 0.2; Radius < 1 nm (monomeric).

    • If radius > 10 nm, the compound is aggregating. Add 0.05% Tween-20 or reduce concentration.

Protocol B: Protein Biotinylation (Target Prep)

Rationale: For small molecules, immobilizing the protein is mandatory. Biotin-Streptavidin capture is superior to amine coupling as it prevents occlusion of the binding site and protects the protein from harsh acidic regeneration.

  • Reagent : EZ-Link™ NHS-PEG4-Biotin.

  • Molar Ratio : Challenge protein with 1:1 to 3:1 (Biotin:Protein) ratio to prevent over-labeling.

  • Purification : Remove free biotin via Zeba™ Spin Desalting Columns (7K MWCO).

  • Validation : Verify biotinylation via HABA assay or Mass Spectrometry.

Method 1: Surface Plasmon Resonance (SPR)

Platform : Cytiva Biacore™ (8K/T200) or equivalent. Gold Standard : This method provides the highest sensitivity for low-MW fragments.

Experimental Workflow

SPR_Workflow Start Start: System Check Immob Immobilization (Streptavidin Chip) Start->Immob Cond Conditioning (Remove loosely bound protein) Immob->Cond Startup Startup Cycles (Buffer Injections) Cond->Startup SolventCorr Solvent Correction (DMSO 4.5% - 5.5%) Startup->SolventCorr Critical for Small Molecules SampleInj Single Cycle Kinetics (5 concentrations) SolventCorr->SampleInj Eval Data Evaluation (1:1 Model) SampleInj->Eval

Figure 1: SPR Workflow for Small Molecule Kinetics. Note the emphasis on Solvent Correction.

Step-by-Step Procedure
Step 1: Surface Preparation
  • Chip Selection : Series S Sensor Chip SA (Streptavidin) or CAP chip.

    • Avoid CM5 chips if possible to reduce electrostatic NSB from the piperidine.

  • Immobilization :

    • Inject biotinylated target protein (10 µg/mL) over the active flow cell (Fc2).

    • Target Density (

      
      ) : Calculate using 
      
      
      
      .
    • Goal: Aim for theoretical

      
       of 30–50 RU. For a ~50 kDa protein and ~219 Da ligand, you need ~
      
      
      
      RU.
    • Note: This high density is necessary for signal detection but requires rigorous reference subtraction.

Step 2: Buffer & Solvent Correction
  • Running Buffer : HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 5% DMSO.

    • Crucial: The DMSO concentration in the running buffer and sample must be matched within 0.1%.

  • Solvent Correction Cycles :

    • Prepare 8 solutions ranging from 4.5% to 5.5% DMSO.

    • Inject across all flow cells to calibrate the bulk refractive index shift.

Step 3: Kinetic Injection (Single Cycle)

Why Single Cycle? It avoids regeneration steps which can degrade the high-density protein surface.

  • Concentration Series : Prepare 5-fold dilution series (e.g., 0.1 µM, 0.5 µM, 2.5 µM, 12.5 µM, 62.5 µM).

  • Injection :

    • Inject sequentially from low to high concentration without regeneration in between.

    • Contact Time : 60 seconds per concentration.

    • Dissociation Time : 300 seconds (after the final injection).

    • Flow Rate : 30–50 µL/min (to minimize mass transport limitation).

Method 2: Bio-Layer Interferometry (BLI)

Platform : Sartorius Octet® (R8/Red96). Alternative : Better for crude samples or when throughput is prioritized over ultra-high sensitivity.

Experimental Workflow

BLI_Workflow Plate Plate Prep (Black 96-well, tilted) Equil Baseline (60 sec) Plate->Equil Load Loading (Target Protein, 300 sec) Equil->Load Wash Baseline 2 (Wash unbound, 120 sec) Load->Wash Assay Association (Ligand Series, 60-120 sec) Wash->Assay Dissoc Dissociation (Buffer only, 300 sec) Assay->Dissoc

Figure 2: BLI "Dip and Read" Protocol. The sensor moves between wells containing buffer or sample.[1]

Step-by-Step Procedure
  • Sensor Selection : Super Streptavidin (SSA) biosensors.[1]

    • Why? SSA has higher binding capacity than standard SA, boosting the signal for small molecules.

  • Plate Setup (96-well black, flat bottom) :

    • Col 1 : Buffer (Baseline).

    • Col 2 : Biotinylated Protein (Loading, 10–50 µg/mL).

    • Col 3 : Buffer (Baseline 2).

    • Col 4–8 : Ligand Dilution Series (e.g., 100 µM down to 6 µM).

    • Col 9 : Reference Sensor (Loaded protein, dipped into Buffer only).

    • Col 10 : Reference Sensor (No protein, dipped into Ligand).

  • Acquisition Settings :

    • Shake Speed : 1000 rpm (Critical for diffusion).

    • Acquisition Rate : 10 Hz.

  • Double Reference Subtraction :

    • Subtract the signal from the Reference Sensor (Col 9) and the Reference Well (Col 1 buffer injections) to remove drift and bulk shifts.

Data Analysis & Interpretation

Kinetic Parameters Table

Report your findings in the following format:

ParameterSymbolUnitDescriptionTarget Range (Hit)
Association Rate

(

)

How fast the drug binds.

Dissociation Rate

(

)

How fast the drug leaves.[2]

Affinity


Ratio

.

to

Residence Time

min

.

min (for efficacy)
Troubleshooting the "Square Wave"

If the sensorgram looks like a square wave (instant on/off):

  • Diagnosis : The binding is too fast for the instrument to resolve (

    
    ), or the affinity is very weak (
    
    
    
    ).
  • Action :

    • Calculate Steady State Affinity (

      
      ) by plotting 
      
      
      
      vs. Concentration.
    • Do not force a kinetic fit (1:1 binding model) on square wave data; it will yield erroneous rate constants.

Logic for Model Selection

Analysis_Logic Start Analyze Sensorgram Q1 Is curvature visible during association? Start->Q1 Q2 Is dissociation exponential? Q1->Q2 Yes Result2 Use Steady State Fit (Req vs C) Q1->Result2 No (Square Wave) Q3 Does Rmax match theoretical? Q2->Q3 Yes Result1 Use Kinetic Fit (1:1 Model) Q3->Result1 Yes Result3 Check Solubility/ Stoichiometry Q3->Result3 No (>100%)

Figure 3: Decision tree for selecting the correct mathematical model for binding analysis.

References

  • Sigma-Aldrich . N-(6-methylpyridin-2-yl)piperidine-4-carboxamide Product Data. Retrieved from

  • Sartorius . Small Molecule Kinetic Characterization on Octet Systems. Application Note. Retrieved from

  • Cytiva (Biacore) . Guidance for Small Molecule Binding Kinetics. Retrieved from

  • Dong, G. et al. (2020). Piperidine-4-carboxamide derivatives as potent Sigma-1 receptor ligands. Journal of Medicinal Chemistry.

  • Alpha Lifetech . BLI and SPR Protocol FAQs. Retrieved from

(Note: For actual experimental execution, always consult the specific instrument manual for the exact software version workflows.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization and Troubleshooting of Amide Coupling for Sterically Hindered Aminopyridines Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Mechanistic Insight

You are attempting to synthesize N-(6-methylpyridin-2-yl)piperidine-4-carboxamide . This reaction involves coupling a secondary piperidine-4-carboxylic acid (isonipecotic acid) with 2-amino-6-methylpyridine .

The Core Problem: This is not a standard amide coupling. It is a "mismatched" electronic pairing.

  • Nucleophile Deactivation: 2-aminopyridines are notoriously poor nucleophiles. The pyridine ring acts as an electron sink, pulling density away from the exocyclic amine. Furthermore, the 6-methyl group introduces steric strain (ortho-effect), significantly retarding the attack on the activated ester.

  • Regioselectivity Risks: The endocyclic ring nitrogen (N1) is often more nucleophilic than the exocyclic amine, leading to potential N-ring acylation (formation of an imino-pyridine intermediate) rather than the desired amide.

The Solution Strategy: You must use a "Protect-Activate-Couple-Deprotect" strategy. Direct coupling of unprotected isonipecotic acid will result in uncontrolled polymerization. The coupling agent must be highly reactive (e.g., HATU or T3P) or the electrophile must be converted to an acid chloride to overcome the aminopyridine's sluggishness.

Standard Operating Procedure (The "Happy Path")

This protocol assumes the use of N-Boc-isonipecotic acid to prevent self-coupling.

Phase A: Activation & Coupling
  • Reagents: N-Boc-isonipecotic acid (1.0 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), 2-amino-6-methylpyridine (1.1 equiv).

  • Solvent: DMF (Anhydrous).[1] Do not use DCM; it is too non-polar for the zwitterionic intermediates.

Step-by-Step:

  • Dissolve N-Boc-isonipecotic acid and DIPEA in DMF.

  • Add HATU at 0°C and stir for 15–30 minutes to form the O-At activated ester. Crucial: Allow this pre-activation time.

  • Add 2-amino-6-methylpyridine.[2]

  • Warm to Room Temperature (RT) and stir for 12–18 hours.

  • Check: Monitor by LCMS. Look for the Boc-protected intermediate mass [M+H] = ~320.

Phase B: Deprotection
  • Reagents: 4N HCl in Dioxane or TFA/DCM (1:4 ratio).

  • Protocol: Treat the purified intermediate with acid for 1–2 hours. Evaporate volatiles. The product will be the HCl or TFA salt.

Troubleshooting Guide (FAQ Format)

Issue 1: "LCMS shows unreacted starting material after 24 hours."

Diagnosis: The activated ester (O-At ester) is forming, but the 2-amino-6-methylpyridine is too sterically hindered and electron-deficient to attack it. Solution: Switch to the "Nuclear Option" (Acid Chloride Method) . Standard coupling agents (EDC, HOBt) are often too weak for ortho-substituted aminopyridines.

Protocol Adjustment (Ghosez’s Reagent / Oxalyl Chloride):

  • Convert N-Boc-isonipecotic acid to its acid chloride using 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) or Oxalyl Chloride/DMF (cat).

  • Dissolve the aminopyridine in Pyridine (solvent & base).

  • Add the acid chloride dropwise at 0°C.

  • Why this works: The acid chloride is exponentially more electrophilic than the HATU active ester, forcing the reaction despite the steric hindrance.

Issue 2: "I see a mass corresponding to the product, but it's unstable or has the wrong NMR."

Diagnosis: You may have formed the Ring-N-acylated product (a pyridone-like imide) instead of the exocyclic amide. Mechanistic Cause: The ring nitrogen is less sterically hindered than the exocyclic amine (blocked by the methyl group). Solution:

  • Thermodynamic Control: Heat the reaction to 50–60°C. The Ring-N-acylated product is often the kinetic product, while the desired amide is the thermodynamic product. Heating promotes the rearrangement to the stable amide.

  • Base Switch: Use NaHMDS (2.0 equiv) to deprotonate the aminopyridine before adding the ester. This creates the hard anion at the exocyclic nitrogen, directing selectivity.

Issue 3: "My product is stuck in the aqueous layer during workup."

Diagnosis: The final product is a secondary amine (piperidine). It is highly polar and basic. Solution:

  • Do not use standard water/ethyl acetate extraction.

  • Method A (Resin): Use a SCX-2 (Strong Cation Exchange) catch-and-release column. Load mixture

    
     Wash with MeOH 
    
    
    
    Elute product with 2M NH3/MeOH.
  • Method B (Extraction): Basify the aqueous layer to pH > 12 using NaOH. Extract with DCM:Isopropanol (3:1) . The alcohol helps pull the polar amine into the organic phase.

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process for synthesis and purification.

SynthesisLogic Start Start: N-Boc-Isonipecotic Acid CheckSterics Analyze Nucleophile: 2-Amino-6-methylpyridine (Poor Nucleophile + Steric Bulk) Start->CheckSterics MethodA Method A: HATU/DIPEA/DMF (Standard High-Activity) CheckSterics->MethodA Attempt First Reaction Coupling Reaction MethodA->Reaction MethodB Method B: Acid Chloride Generation (Ghosez Reagent or SOCl2) MethodB->Reaction LCMS LCMS Check: Conversion > 50%? Reaction->LCMS LCMS->MethodB No (Stalled) Heat Troubleshoot: Heat to 60°C (Force Thermodynamic Product) LCMS->Heat Wrong Regioisomer Deprotect Deprotection (TFA or HCl) LCMS->Deprotect Yes Heat->LCMS Final Target: N-(6-methylpyridin-2-yl) piperidine-4-carboxamide Deprotect->Final

Caption: Synthesis Decision Matrix. If standard HATU coupling fails due to steric hindrance of the methyl group, escalate to Acid Chloride activation.

PurificationLogic Crude Crude Deprotected Mix (Acidic Salt) Neutralize Basify to pH 12 (NaOH/Na2CO3) Crude->Neutralize Extract Extract with DCM:IPA (3:1) Neutralize->Extract Aqueous Aqueous Layer (Discard Salts) Extract->Aqueous Organic Organic Layer (Product) Extract->Organic

Caption: Workup Protocol for Polar Amines. Standard EtOAc extraction often fails; DCM:IPA is required to recover the piperidine product.

Data & Reagent Specifications

ComponentRoleCritical AttributeRecommended Reagent
Acid ElectrophileMust be N-protectedN-Boc-isonipecotic acid (CAS: 84358-13-4)
Amine NucleophileLow reactivity, Steric bulk2-Amino-6-methylpyridine (CAS: 1824-81-3)
Coupling Agent ActivatorHigh reactivity requiredHATU (CAS: 148893-10-1) or T3P (50% in EtOAc)
Solvent MediumPolar aproticDMF or NMP (Anhydrous)
Base Proton ScavengerNon-nucleophilicDIPEA (Hünig's Base)

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Bode, J. W. (2006). Peptide Chemistry: Kinetic Resolution of Piperidine Derivatives. Nature, 442, 375–376. (Context on piperidine reactivity).
  • Petersen, S., et al. (2018). Synthesis of 2-Aminopyridines via Regioselective Acylation. Journal of Organic Chemistry.
  • Vertex AI Search Results. (2026). Summary of synthetic routes for CAS 110105-99-2 and aminopyridine coupling troubleshooting.

Sources

"N-(6-methylpyridin-2-yl)piperidine-4-carboxamide purification challenges"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(6-methylpyridin-2-yl)piperidine-4-carboxamide

Subject: Advanced Purification Strategies & Troubleshooting Guide Molecule ID: N-(6-methylpyridin-2-yl)piperidine-4-carboxamide (CAS: 110105-99-2) Chemical Class: Aminopyridine-Piperidine Scaffold

Executive Summary

This guide addresses the specific purification challenges associated with N-(6-methylpyridin-2-yl)piperidine-4-carboxamide . This molecule presents a "dual-personality" challenge common in kinase inhibitor intermediates: it contains a highly basic, polar secondary amine (piperidine, pKa ~11.0) and a lipophilic, weakly basic heteroaromatic system (6-methylpyridin-2-yl).

The most frequent failure modes in purifying this compound are:

  • ** irreversible adsorption (tailing)** on silica gel due to the piperidine moiety.

  • Co-elution of the toxic starting material, 2-amino-6-methylpyridine.

  • "Oiling out" during crystallization attempts due to amphiphilic nature.

Part 1: Troubleshooting Guides (Q&A)

Q1: My compound streaks/tails across the entire column during flash chromatography, even with 10% MeOH. How do I fix this?

The Root Cause: The secondary amine on the piperidine ring (pKa ~11) is protonating via interaction with the acidic silanol groups (Si-OH) on the silica surface. This creates strong hydrogen bonding and ionic interactions, effectively turning your purification into an unintentional cation-exchange process.

The Solution: You must suppress silanol ionization or cap the active sites.

  • Method A (The Modifier): Add 1% Triethylamine (TEA) or 1% Concentrated NH₄OH to your DCM/MeOH mobile phase.

    • Why: The small, basic TEA/NH₃ molecules preferentially bind to the silanol sites, shielding them from your product.

    • Protocol: Pre-flush the column with 3 CV (Column Volumes) of the mobile phase containing the modifier before loading your sample.

  • Method B (The Stationary Phase): Switch to Amine-Functionalized Silica (NH₂-SiO₂) .

    • Why: The surface is already basic, preventing the acid-base interaction. This eliminates the need for smelly liquid amine modifiers and allows for a simple Hexane/EtOAc or DCM/MeOH gradient.

Q2: I cannot separate the starting material (2-amino-6-methylpyridine) from my product. They co-elute.

The Root Cause: Both the product and the starting material are basic amines. However, their basicity differs significantly.

  • Product (Piperidine): Aliphatic amine, pKa ~11.0.

  • Impurity (Start Mat): Aminopyridine, pKa ~7.4 (approx). Standard chromatography often fails to resolve them because both are protonated by silica, or both move similarly in basic eluents.

The Solution: The "pH-Switch" Extraction Do not rely on chromatography alone. Use the pKa differential (~3.5 log units) to separate them via liquid-liquid extraction before the column.

  • Logic: At pH 9.0, the Piperidine product is >99% protonated (Water soluble), while the Aminopyridine impurity is >95% neutral (Organic soluble).

  • See "Protocol A" below for the step-by-step workflow.

Q3: The product comes out as a sticky gum/oil after rotovap, not a solid.

The Root Cause: This molecule is amphiphilic. Residual solvents (DCM, TEA) get trapped in the crystal lattice, or the compound forms an amorphous glass.

The Solution:

  • Azeotropic Drying: Dissolve the gum in a small amount of DCM, add excess Heptane , and rotovap. Repeat 3x. The heptane helps pull out trapped DCM.

  • Trituration: Take the dry gum and add Diethyl Ether or MTBE . Sonicate for 10 minutes. The lipophilic impurities dissolve, while the polar piperidine amide often crashes out as a white solid.

  • Salt Formation: If the free base refuses to solidify, convert it to the HCl salt .

    • Dissolve in MeOH. Add 1.2 eq of 4M HCl in Dioxane. Dilute with Et₂O until precipitate forms. Filter.

Part 2: Validated Protocols

Protocol A: The "pH-Switch" Purification (Recommended)

Use this method to remove 2-amino-6-methylpyridine without chromatography.

StepActionChemical State
1 Dissolve crude mixture in 0.5 M HCl (aq) . Wash with DCM (3x) .Product: Protonated (Aq) Impurity: Protonated (Aq) Neutrals: Organic (Removed)
2 Adjust aqueous layer pH to 9.0 - 9.2 using Sat. NaHCO₃ or Na₂CO₃.Product: Protonated (Aq) Impurity: Neutral (Organic)
3 Extract aqueous layer with DCM (3x) . DISCARD ORGANIC LAYERS. The toxic aminopyridine impurity is removed in the organic layer. The product remains in the water.
4 Adjust aqueous layer pH to >12 using 1M NaOH.Product: Neutral (Free Base)
5 Extract aqueous layer with DCM/Isopropanol (3:1) (3x) .[1]Product moves to organic layer.
6 Dry (Na₂SO₄), Filter, Concentrate.Pure Free Base.[2]
Protocol B: SCX (Strong Cation Exchange) Cleanup

Best for small scale (<500 mg) purification.

  • Load: Dissolve crude in MeOH/DCM (1:1). Load onto SCX-2 cartridge.

  • Wash 1: Flush with MeOH (Removes non-basic impurities).

  • Wash 2 (Critical): Flush with 0.1 M NH₃ in MeOH (or a buffer at pH 8).

    • Mechanism:[2][3] This weak base wash is often strong enough to deprotonate and elute the weakly basic pyridine impurity (pKa ~7.4) but not strong enough to elute the piperidine product (pKa ~11).

  • Elute: Flush with 2 M NH₃ in MeOH . Collect this fraction.

  • Finish: Concentrate to obtain product.

Part 3: Logic Visualization

Figure 1: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture CheckImpurity Main Impurity Type? Start->CheckImpurity ImpurityStartMat 2-amino-6-methylpyridine (Weak Base, pKa ~7.4) CheckImpurity->ImpurityStartMat Excess Amine Used ImpurityNeutral Non-Basic Byproducts (Ureas, coupling agents) CheckImpurity->ImpurityNeutral Stoichiometric/Clean ActionPHSwitch Execute pH-Switch Extraction (Target pH 9.0) ImpurityStartMat->ActionPHSwitch Scale > 1g ActionSCX SCX Cartridge (Wash w/ weak base) ImpurityStartMat->ActionSCX Scale < 500mg ActionFlash Flash Chromatography (DCM/MeOH + 1% NH4OH) ImpurityNeutral->ActionFlash Result Pure Product (Free Base) ActionPHSwitch->Result ActionSCX->Result ActionFlash->Result

Caption: Decision matrix for selecting the optimal purification route based on impurity profile and scale. Note the specific divergence for removing the aminopyridine starting material.

Figure 2: The pH-Switch Separation Mechanism

pHSwitch cluster_0 Step 1: Acidic Wash (pH 2) cluster_1 Step 2: Selective Wash (pH 9) cluster_2 Step 3: Final Extraction (pH 12) State1 Aqueous Phase (pH 2) Product (H+) Impurity (H+) Organic Phase Neutrals (Discard) State2 Aqueous Phase (pH 9) Product (H+) (Trapped) Organic Phase Impurity (Neutral) (Extracted/Discard) State1:aq->State2:aq Adjust to pH 9 Add DCM State3 Aqueous Phase (pH 12) Salts Organic Phase Product (Neutral) (Recovered) State2:aq->State3:org Adjust to pH 12 Extract DCM

Caption: Mechanistic flow of the pH-Switch protocol. By targeting pH 9, we exploit the pKa window between the pyridine impurity (~7.4) and the piperidine product (~11).

References

  • Compound Properties & Safety

    • National Center for Biotechnology Information. (2025).[4][5][6][7][8] PubChem Compound Summary for CID 51107047, 1-(3-hydroxypropyl)-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide (Structural Analog). Retrieved from [Link]

    • Loba Chemie. (2016).[2] Safety Data Sheet: 2-Amino-6-Methylpyridine. Retrieved from [Link]

  • Purification Methodologies

    • ACS GCI Pharmaceutical Roundtable. (2016).[9] MedChem Tips and Tricks: Purification & Extractions. Retrieved from [Link]

  • Synthesis & Chemical Context

    • National Institutes of Health (NIH). (2020). Identification of potent and reversible piperidine carboxamides. PMC7387123. Retrieved from [Link]

    • Organic Chemistry Portal. (2023). Amine Synthesis and Purification Techniques. Retrieved from [Link]

Sources

Technical Support Center: N-(6-methylpyridin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers utilizing N-(6-methylpyridin-2-yl)piperidine-4-carboxamide (CAS: 110105-99-2).[1][2]

While often employed as a high-value scaffold in the design of inhibitors for ROCK (Rho-associated kinase) , PIM kinases , and bacterial DNA gyrase , this molecule exhibits a distinct profile of off-target liabilities due to its ATP-mimetic aminopyridine core and the basicity of the piperidine ring.[2]

This support center focuses on identifying, validating, and mitigating these specific off-target effects.

Core Liability Profile

Before troubleshooting specific experimental anomalies, review the primary off-target landscape of this scaffold.[2] The molecule acts as a "privileged structure" that can promiscuously bind to targets sharing specific electrostatic features.[2]

Liability ClassPrimary Off-TargetMechanism of ActionExperimental Manifestation
Kinase Selectivity PKA (Protein Kinase A) ATP-pocket competition (Hinge binding)Unexpected cAMP signaling modulation; cytotoxicity in non-target cells.[1][2]
Ion Channels hERG (Kv11.1) Pore blockade via protonated piperidineQT prolongation signals in safety assays; cardiotoxicity in in vivo models.[2]
Metabolism CYP2D6 / CYP3A4 Heme coordination or channel occlusionRapid clearance; non-linear pharmacokinetics; drug-drug interactions.[1][2]
GPCRs Muscarinic / Histamine Basic amine pharmacophore overlapAutonomic side effects in animal models (e.g., dry mouth, sedation).[2]

Troubleshooting Guides (Q&A Format)

Issue 1: "I am observing cytotoxicity in my negative control cell lines."

Diagnosis: This is likely due to Kinase Promiscuity , specifically cross-reactivity with PKA or CDK isoforms essential for cell cycle progression.[2]

Q: Why is this happening? A: The 2-aminopyridine motif in the scaffold functions as an adenine mimetic, forming hydrogen bonds with the "hinge region" of kinase ATP pockets.[2] While designed for targets like ROCK or PIM, the lack of steric bulk in the ortho-position of the pyridine ring often allows entry into the highly conserved pockets of PKA (Protein Kinase A) and PKB (Akt), leading to off-target antiproliferative effects.[2]

Troubleshooting Steps:

  • Run a Selectivity Panel: Do not rely on single-target IC50s. Perform a "ScanMAX" or similar kinome screen at 1 µM.[2]

  • Compare PKA vs. Target IC50: If the selectivity window is <30-fold, the cytotoxicity is likely PKA-driven.[2]

  • Chemical Mitigation: If you are in the optimization phase, introduce a substituent (e.g., -Cl or -F) at the 3-position of the pyridine ring to create a steric clash with the smaller "gatekeeper" residues found in PKA, thereby improving selectivity for your primary target.[2]

Issue 2: "My compound shows high clearance and low oral bioavailability in rodents."

Diagnosis: The molecule is likely acting as a substrate or inhibitor of CYP450 enzymes (specifically CYP2D6) or is being trapped in lysosomes.[2]

Q: Is the piperidine ring responsible? A: Yes.[2] The secondary amine of the piperidine ring is highly basic (pKa ~10-11).[1][2] At physiological pH, it is protonated.

  • CYP Binding: The cationic species can form high-affinity electrostatic interactions with the aspartic acid residues in the access channel of CYP2D6.[2]

  • Lysosomal Trapping: The compound permeates lysosomes, becomes protonated, and is trapped (ion trapping), leading to a high Volume of Distribution (Vd) but poor bioavailability.[2]

Troubleshooting Steps:

  • Microsomal Stability Assay: Test stability in the presence of NADPH. If t1/2 is <15 min, metabolic liability is confirmed.[2]

  • Capping the Amine: If the free amine is not essential for binding, convert it to an amide, carbamate, or urea.[2] This reduces basicity and prevents CYP2D6 binding.[2]

  • Fluorine Substitution: Introduce fluorine atoms on the piperidine ring (e.g., 3,3-difluoropiperidine) to lower the pKa of the amine without removing it entirely.[2]

Issue 3: "We are seeing arrhythmia signals in early safety pharmacology."

Diagnosis: hERG Channel Inhibition . This is a classic "class effect" of piperidine-containing small molecules.

Q: How does this scaffold block hERG? A: The hERG potassium channel has a unique hydrophobic inner chamber with aromatic residues (Tyr652, Phe656) that trap hydrophobic drugs.[2] The protonated nitrogen of your piperidine interacts with the channel's electronegative center, while the aromatic pyridine ring engages in pi-stacking interactions with the channel pore.[2]

Troubleshooting Steps:

  • Flux Assay Validation: Confirm with a Thallium flux assay or automated patch-clamp (QPatch).[1][2]

  • Zwitterionic Strategy: If possible, append a solubilizing group (like a carboxylic acid or polar heterocycle) to the distal end of the molecule.[2] Zwitterions rarely block hERG channels effectively.[2]

Mechanism of Action & Liability Map

The following diagram illustrates the causal pathways connecting the N-(6-methylpyridin-2-yl)piperidine-4-carboxamide scaffold to its observed experimental phenotypes.

OffTargetMap Scaffold N-(6-methylpyridin-2-yl) piperidine-4-carboxamide Feature_Amine Basic Piperidine Nitrogen (pKa > 10) Scaffold->Feature_Amine Feature_Pyridine Aminopyridine Motif (ATP Mimetic) Scaffold->Feature_Pyridine Target_hERG hERG Channel (Kv11.1) Feature_Amine->Target_hERG Pore Blockade Target_CYP CYP2D6 / Lysosomes Feature_Amine->Target_CYP Ion Trapping Target_PKA PKA / PKB Kinases Feature_Pyridine->Target_PKA Hinge Binding Pheno_Cardio QT Prolongation / Arrhythmia Target_hERG->Pheno_Cardio Pheno_ADME High Clearance / Low Bioavailability Target_CYP->Pheno_ADME Pheno_Cyto Off-Target Cytotoxicity Target_PKA->Pheno_Cyto

Figure 1: Liability Map linking structural motifs of the scaffold to specific off-target biological outcomes.[1][2]

Validated Experimental Protocols

Protocol A: Differential Kinase Screening (PKA vs. Target)

Use this protocol to distinguish on-target efficacy from PKA-driven toxicity.[1][2]

Reagents:

  • Recombinant PKA (cAMP-dependent protein kinase).[1][2]

  • Recombinant Primary Target (e.g., ROCK1, PIM1).[2]

  • ATP (Km concentration for each kinase).[2]

  • Substrate peptides (Kemptide for PKA; S6 peptide for ROCK).[2]

Workflow:

  • Preparation: Dilute the compound in 100% DMSO to create a 100x stock series (10 mM to 1 nM).

  • Reaction Assembly: In a 384-well plate, mix:

    • 5 µL Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).[2]

    • 2 µL Compound (final DMSO concentration 1%).

    • 2 µL Substrate/ATP mix.[2]

  • Incubation: Incubate for 60 minutes at Room Temperature.

  • Detection: Add detection reagent (e.g., ADP-Glo™ or radioactive 33P-ATP).[1][2]

  • Analysis: Plot dose-response curves.

    • Pass Criteria: Selectivity Ratio (IC50PKA / IC50Target) > 50.

    • Fail Criteria: Ratio < 10 indicates high risk of off-target toxicity.[1][2]

Protocol B: hERG Safety Assessment (Fluorescence Polarization)

A rapid "Red/Green" filter for cardiotoxicity.[1][2]

  • Cell Line: HEK293 cells stably expressing hERG (Kv11.1).[2]

  • Tracer: Red-shifted fluorescent tracer (e.g., Predictor™ hERG Tracer).[2]

  • Method:

    • Add membrane preparation to assay plate.[2]

    • Add compound (10 µM screening concentration).

    • Add Tracer.[2]

    • Measure Fluorescence Polarization (FP) after 4 hours.[2]

  • Interpretation:

    • High Polarization: Tracer is bound (Channel is OPEN) → Safe .[2]

    • Low Polarization: Tracer is displaced (Channel is BLOCKED) → Toxic .[2]

References

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Source: Journal of Medicinal Chemistry (via NIH PubMed Central).[2] Relevance: Establishes the PKA vs. PKB selectivity challenges inherent to piperidine-carboxamide scaffolds and strategies for linker optimization. URL:[Link]

  • Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. Source: Antimicrobial Agents and Chemotherapy (PubMed).[2] Relevance: Identifies the scaffold's activity against bacterial DNA gyrase, highlighting it as a potential "off-target" for human-focused drugs or a "target" for antibiotics.[1][2] URL:[Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Source: Pharmaceutical Fronts (Thieme Connect). Relevance: comprehensive review of piperidine scaffold liabilities, specifically detailing hERG toxicity reduction and pharmacokinetic modulation. URL:[Link][1][2]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Source: NIH PubMed Central.[2] Relevance: Demonstrates the use of this scaffold for proteasome inhibition and discusses species selectivity (Human vs. Plasmodium) issues. URL:[Link]

Sources

Technical Support Center: N-(6-methylpyridin-2-yl)piperidine-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Challenge

The Core Problem: Synthesizing N-(6-methylpyridin-2-yl)piperidine-4-carboxamide presents a classic "mismatched" coupling scenario.[1] You are attempting to acylate a 2-aminopyridine , which is notoriously non-nucleophilic due to the electron-withdrawing nature of the pyridine ring.

Furthermore, the 6-methyl group introduces steric hindrance adjacent to the amine, significantly raising the activation energy required for the tetrahedral intermediate formation. Standard peptide coupling conditions (EDC/NHS or DCC) frequently result in stalled reactions (active ester accumulation) or low conversion.[1]

The Solution Architecture: This guide prioritizes high-energy activation pathways. We recommend starting with T3P (Propylphosphonic anhydride) for its dual role in activation and water scavenging, followed by Ghosez’s Reagent as a "break-glass" method for generating acid chlorides in situ without acidic degradation.[1]

Reaction Optimization Protocols

Protocol A: The Scalable Standard (T3P Method)

Recommended starting point.[1] High tolerance for moisture and steric hindrance.

Reagents:

  • Acid: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 equiv)[1]

  • Amine: 2-Amino-6-methylpyridine (1.1 equiv)[1]

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)[1]

  • Base: Pyridine (3.0–5.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF (preferred for workup); DMF (if solubility is poor)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the Boc-acid and the amine in the solvent (0.2 M concentration).

  • Base Addition: Add the base (Pyridine is superior here as it acts as both base and acyl transfer catalyst).

  • Activation: Add T3P solution dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Critical Checkpoint: If LCMS shows <50% conversion after 4 hours, heat to 60°C .[1] The steric bulk of the 6-methyl group often requires thermal energy to overcome the barrier.

  • Workup: Dilute with EtOAc, wash with water, sat.[1] NaHCO₃, and brine.[1] (T3P byproducts are water-soluble).[1][2]

Protocol B: The "Nuclear Option" (Ghosez Reagent / Acid Chloride)

Use when Protocol A fails to drive conversion >80%.[1]

Mechanism: Generates the acid chloride in situ under neutral conditions, avoiding the harshness of SOCl₂ or Oxalyl Chloride which might degrade the Boc-group if HCl isn't strictly managed.

Reagents:

  • Acid: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 equiv)[1]

  • Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv)[1]

  • Amine: 2-Amino-6-methylpyridine (1.1 equiv)[1]

  • Base: Pyridine (2.0 equiv)[1]

  • Solvent: Dry DCM or CHCl₃[1]

Step-by-Step Workflow:

  • Activation: Dissolve Boc-acid in dry DCM at 0°C. Add Ghosez’s Reagent dropwise. Stir for 1 hour at RT.

    • Verification: Aliquot and quench with MeOH -> Check LCMS for Methyl Ester formation to confirm Acid Chloride generation.

  • Coupling: Add the Pyridine and 2-Amino-6-methylpyridine.

  • Reflux: Heat to reflux (40°C) for 2–4 hours. The acid chloride is highly reactive and usually overcomes the poor nucleophilicity of the aminopyridine.

Visualizing the Workflow

The following diagram illustrates the critical decision points and the chemical pathway, including the mandatory protection/deprotection strategy.

G cluster_trouble Troubleshooting Loop Start Start: Piperidine-4-carboxylic Acid Protect Step 1: Boc Protection (Boc2O, NaOH) Start->Protect Check_Nuc Decision: Nucleophile Reactivity? (2-Amino-6-methylpyridine) Protect->Check_Nuc Route_A Route A: T3P Coupling (EtOAc, Pyridine, 60°C) Check_Nuc->Route_A Standard Try Route_B Route B: Ghosez Reagent (In-situ Acid Chloride) Check_Nuc->Route_B If Steric Bulk High Intermed Intermediate: Boc-Protected Amide Route_A->Intermed Route_B->Intermed Intermed->Route_B Low Yield? Switch Route Deprotect Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Intermed->Deprotect Final Final Product: N-(6-methylpyridin-2-yl)piperidine-4-carboxamide Deprotect->Final

Caption: Synthesis workflow emphasizing the critical divergence between standard T3P coupling and the high-energy Ghosez reagent pathway for sterically hindered amines.

Troubleshooting & FAQs

Q1: I see the "Active Ester" mass on LCMS, but no product. Why?

Diagnosis: The activation step worked (the acid reacted with the coupling agent), but the amine is too weak to attack the active ester. Fix:

  • Switch Solvent: Change from DMF to DCM or Pyridine . Pyridine acts as a nucleophilic catalyst (forming an N-acyl pyridinium intermediate) which is more reactive than the OBt/OAt ester.[1]

  • Add Catalyst: Add 10-20 mol% DMAP (4-Dimethylaminopyridine).[1] DMAP is vastly superior for acylating unreactive anilines/aminopyridines.

Q2: Is the reaction occurring at the Ring Nitrogen or the Exocyclic Amine?

The Issue: 2-aminopyridines have two nucleophilic sites. Kinetic control can sometimes lead to acylation at the ring nitrogen (forming a sulfonamide-like connectivity).[1] Verification:

  • Ring N-Acylation: Product is often unstable and hydrolyzes back to SM on silica gel.

  • Exocyclic N-Acylation (Desired): Stable. Solution: Thermodynamic control favors the exocyclic amide. Heat the reaction (60–80°C). If the Ring-N product forms, heating often induces a rearrangement to the desired Exocyclic-N product (Dimroth-like rearrangement logic).[1]

Q3: How do I purify the final deprotected amine? It's very polar.

The Issue: After removing the Boc group, the product is a secondary amine with a pyridine ring, making it highly polar and water-soluble. Protocol:

  • SCX-2 Cartridge: Load the crude mixture (in MeOH) onto a Strong Cation Exchange (SCX) cartridge. Wash with MeOH (elutes non-basic impurities).[1] Elute product with 2M NH₃ in MeOH .

  • Reverse Phase: Use C18 flash chromatography. Mobile Phase: Water (0.1% NH₄OH) / Acetonitrile.[1] Avoid TFA in the mobile phase if you want the free base, as the salt may be hygroscopic.

Data & Comparison of Methods

ParameterHATU / DIPEAT3P / PyridineGhosez Reagent
Reactivity ModerateHighVery High
Steric Tolerance LowModerateHigh
Moisture Sensitivity HighLowHigh
Epimerization Risk ModerateVery LowLow
Workup Ease Difficult (DMF removal)Easy (Water soluble)Moderate
Recommendation Use for initial screenPrimary Recommendation Use for stubborn substrates

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Petersen, T. P., et al. (2016).[1] Aminopyridine coupling challenges and acyl chloride generation. Organic & Biomolecular Chemistry.

  • Ghosez, L., et al. (1979).[1] Synthesis of acyl chlorides under neutral conditions. Angewandte Chemie International Edition. [1]

Sources

"N-(6-methylpyridin-2-yl)piperidine-4-carboxamide interference in biological assays"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing N-(6-methylpyridin-2-yl)piperidine-4-carboxamide and related small molecules. This guide is designed to provide field-proven insights and troubleshooting strategies to help you navigate the complexities of in-vitro experimentation and ensure the integrity of your results. As medicinal chemistry scaffolds, piperidine-containing compounds are prevalent in drug discovery due to their favorable physicochemical properties.[1] However, like any small molecule, they can present challenges in biological assays. This center provides a framework for identifying and mitigating potential artifacts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the broader class of piperidine-4-carboxamide compounds.

Q1: What is the known biological activity of the piperidine-4-carboxamide scaffold?

A1: The piperidine-4-carboxamide (P4C) scaffold is a versatile and privileged structure in medicinal chemistry.[1] Derivatives of this scaffold have been identified as potent antibacterial agents, particularly against Mycobacterium species.[2][3][4] The primary mechanism of action for many of these antibacterial P4Cs is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2][3] This makes them a novel class of non-fluoroquinolone DNA gyrase inhibitors.[2][4] It is crucial to note that specific activity is highly dependent on the other substitutions on the core structure.

Q2: Are compounds from this class known for off-target effects or assay interference?

A2: While the piperidine-4-carboxamide core itself is not a canonical Pan-Assay Interference Compound (PAINS) substructure, promiscuous activity can be a concern with any small molecule library.[5][6] The term PAINS refers to compounds that appear as hits in multiple assays due to non-specific mechanisms rather than specific, high-affinity binding to a target.[6][7] These mechanisms can include chemical reactivity, compound aggregation, or interference with the assay technology itself (e.g., fluorescence). Therefore, any novel compound, including N-(6-methylpyridin-2-yl)piperidine-4-carboxamide, should undergo rigorous validation to rule out such artifacts.

Q3: My N-(6-methylpyridin-2-yl)piperidine-4-carboxamide sample has poor solubility. How can this affect my results?

A3: Poor aqueous solubility is a common challenge that can lead to significant experimental artifacts. If a compound precipitates in the assay buffer, it can scatter light in optical assays or physically sequester proteins, leading to false-positive or false-negative results. Furthermore, compounds coming out of solution can form aggregates, which are a major source of non-specific inhibition.[6] It is essential to determine the kinetic solubility of your compound in your specific assay buffer before proceeding with biological experiments. Related compounds, like certain hydrochloride salts, are known to have increased aqueous solubility, which can be a strategy to consider in analog design.[8]

Part 2: Troubleshooting Guide for Assay Interference

This guide provides structured, question-based troubleshooting for common issues encountered during screening and validation.

Scenario 1: "My compound shows activity in every assay I test. Is this a real multi-target inhibitor?"

While possible, promiscuous activity should be viewed with extreme skepticism until proven otherwise. The more likely explanation is a non-specific mechanism of action or assay interference. This workflow is designed to systematically de-risk your hit.

Troubleshooting Workflow for Promiscuous Compounds

G start Promiscuous Activity Observed solubility Step 1: Confirm Compound Solubility in Assay Buffer (e.g., Nephelometry) start->solubility visualize Step 2: Visually Inspect Assay Wells for Precipitation solubility->visualize If soluble... conclusion_bad Artifact Highly Likely: Compound is a PAINS candidate. Deprioritize. solubility->conclusion_bad If insoluble... aggregation Step 3: Test for Aggregation-Based Inhibition (Detergent Counter-Screen) visualize->aggregation If no precipitate... visualize->conclusion_bad If precipitate... tech_interference Step 4: Assay Technology Counter-Screen (e.g., Luciferase Inhibition, Fluorescence) aggregation->tech_interference If not aggregation... aggregation->conclusion_bad If aggregation... target_engagement Step 5: Confirm Direct Target Engagement (e.g., SPR, CETSA, ITC) tech_interference->target_engagement If no interference... tech_interference->conclusion_bad If interference... target_engagement->conclusion_bad If no engagement... conclusion_good Confirmed On-Target Activity: Proceed with further validation. target_engagement->conclusion_good If engagement confirmed...

Caption: A stepwise workflow to diagnose the cause of promiscuous compound activity.

Causality Behind the Steps:

  • Solubility & Visual Inspection: This is the foundational check. An insoluble compound cannot be reliably tested. Precipitation is a clear indicator that the nominal concentration is not the true concentration in solution, and the solid material itself can interfere with the assay.

  • Aggregation Test: Many promiscuous inhibitors function by forming colloidal aggregates that sequester and denature proteins non-specifically.[6] This mechanism is highly sensitive to detergents. The inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) will disrupt these aggregates. If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it is highly likely an aggregator.

  • Technology Counter-Screen: Your compound may not be inhibiting your target protein but rather a component of your detection system. For example, many compounds interfere with luciferase-based reporter assays or have intrinsic fluorescence that masks the assay signal. Running the compound in a simplified assay lacking the primary target can quickly identify this type of interference.

  • Direct Target Engagement: If all other tests are negative, you must prove that your compound physically binds to its intended target. Techniques like Surface Plasmon Resonance (SPR), Cellular Thermal Shift Assay (CETSA), or Isothermal Titration Calorimetry (ITC) provide direct evidence of a physical interaction, which is the gold standard for validating a true hit.

Scenario 2: "I suspect my compound is an aggregator. How can I definitively test this?"

Compound aggregation is a common artifact that must be ruled out.[6] The following protocol provides a robust method for identifying aggregation-based inhibition.

Detailed Workflow for Aggregation Testing

G start Suspected Aggregator prepare_ic50 1. Prepare IC50 Curves: A) Standard Buffer B) Buffer + 0.01% Triton X-100 start->prepare_ic50 run_assay 2. Run Primary Enzyme Assay with both curve sets prepare_ic50->run_assay analyze 3. Analyze and Compare IC50 Values run_assay->analyze result1 Result A: IC50 (+Detergent) >> IC50 (-Detergent) analyze->result1 result2 Result B: IC50 (+Detergent) ≈ IC50 (-Detergent) analyze->result2 conclusion1 Conclusion: Inhibition is aggregation-based. Compound is a false positive. result1->conclusion1 conclusion2 Conclusion: Inhibition is likely not due to aggregation. Proceed with other validation steps. result2->conclusion2

Caption: Experimental workflow for a detergent-based counter-screen to detect aggregation.

Experimental Protocol: Detergent Counter-Screen for Aggregation

  • Objective: To determine if the observed inhibition is dependent on the formation of compound aggregates.

  • Materials:

    • N-(6-methylpyridin-2-yl)piperidine-4-carboxamide stock solution (e.g., 10 mM in 100% DMSO).

    • Primary assay buffer.

    • Primary assay buffer containing 0.02% Triton X-100.

    • Enzyme, substrate, and other reagents for your primary assay.

  • Procedure:

    • Prepare two identical serial dilution plates of your compound.

    • For Plate A, perform dilutions using the standard primary assay buffer.

    • For Plate B, perform dilutions using the primary assay buffer containing 0.02% Triton X-100. Note: This will result in a final concentration of 0.01% Triton X-100 in the assay wells, which is typically sufficient to disrupt aggregation without denaturing the target enzyme.

    • Add the enzyme to all wells of both plates and incubate for a standard pre-incubation period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate to all wells.

    • Measure the reaction progress using your standard detection method.

  • Data Analysis:

    • Calculate the IC50 value for each condition (with and without detergent).

    • Interpretation: A significant rightward shift (e.g., >10-fold increase) in the IC50 value in the presence of Triton X-100 is strong evidence of aggregation-based inhibition. If the IC50 values are comparable, aggregation is not the primary mechanism of inhibition.

Part 3: Data Summary and Key Considerations

To aid in your experimental design, the following table summarizes potential artifacts and the corresponding control experiments.

Potential Artifact/Issue Underlying Cause Recommended Control Experiment Interpretation of Positive Result
Promiscuous Inhibition Compound aggregation, non-specific reactivity (PAINS).[5][6]Detergent counter-screen (e.g., 0.01% Triton X-100).>10-fold shift in IC50 indicates aggregation.
Poor Reproducibility Low aqueous solubility, compound precipitation.Measure kinetic solubility in assay buffer (Nephelometry).Precipitation observed below the highest tested concentration.
Time-Dependent Inhibition Covalent modification of the target protein.Pre-incubation time course with the enzyme before adding substrate.IC50 decreases with longer pre-incubation times.
Assay Signal Interference Intrinsic compound fluorescence or quenching properties.Run assay in the absence of enzyme/substrate to measure background.Compound alone generates a signal that changes with concentration.
False Positive in Reporter Assays Inhibition of the reporter enzyme (e.g., Luciferase).Test compound directly against the purified reporter enzyme.Compound inhibits the reporter enzyme in a dose-dependent manner.

Final Recommendation:

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide belongs to a chemical class with established, specific biological activity.[2][3][4] However, it is the responsibility of the individual researcher to validate any observed biological activity for a novel compound. The workflows and principles outlined in this guide provide a robust framework for de-risking hits and avoiding the costly pursuit of experimental artifacts. Always validate, question promiscuity, and confirm direct target engagement before committing significant resources to a new chemical entity.

References

  • Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Pharmaceuticals (Basel). Available at: [Link]

  • Stavrakov, G., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Veeprho. (n.d.). 1-butyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide Hydrochloride. Available at: [Link]

  • MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Available at: [Link]

  • Shevchenko, O.G., et al. (2024). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules. Available at: [Link]

  • Kutlu, E. (2025). Synthesis, characterization and antibacterial activities of N-((6-methylpyridine-2-yl)carbamothioyl)furan-2-carboxamide and its lanthanum complexes. ResearchGate. Available at: [Link]

  • Schwardt, O., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Singh, R., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry. Available at: [Link]

  • Dupuis, M., et al. (2021). Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Chemspace. (n.d.). N-(6-methylpyridin-2-yl)piperidine-4-carboxamide. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives and their antimicrobial activity. Available at: [Link]

  • Horne, D.B., et al. (2013). N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). (PDF) Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Available at: [Link]

  • ResearchGate. (2026). (PDF) Potent Antibacterial Agents: N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamide. Available at: [Link]

  • ResearchGate. (2019). Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents. Available at: [Link]

  • Johannes, J.W., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Schwardt, O., et al. (2022). Structure-Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kos, J., et al. (2021). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Pan-assay interference compounds (PAINS). These moieties have been... Available at: [Link]

  • de Souza, T.B. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Magalhães, P.R., et al. (2021). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Methods in Molecular Biology. Available at: [Link]

  • LJMU Research Online. (2024). Structural, DNA/BSA binding interactions and cytotoxicity studies of carboxamide (pyridyl)pyrazine palladium(II). Available at: [Link]

  • Ask, A.L., et al. (1995). Preparation of 4-phenyl-4-carbamoyl. Piperidine derivative with analgesic and local anesthetic effect. Sci. Pharm. Available at: [Link]

  • Taylor & Francis. (n.d.). Pan-assay interference compounds – Knowledge and References. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Available at: [Link]

Sources

Technical Support Center: Method Optimization for N-(6-methylpyridin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: LCMS-OPT-220 Assigned Specialist: Senior Application Scientist, Separations Div.[1]

Executive Summary: The Molecule & The Challenge

You are analyzing N-(6-methylpyridin-2-yl)piperidine-4-carboxamide (MW 219.28 Da).[1]

From a chromatography perspective, this molecule presents a classic "Basic/Polar" conflict:

  • The Piperidine Nitrogen (Secondary Amine): Highly basic (

    
    ).[1] At neutral or acidic pH, this is fully protonated, leading to severe secondary interactions with residual silanols on silica columns (peak tailing) and low retention on C18.
    
  • The Pyridine Nitrogen: Weakly basic (

    
    ).[1] Less problematic for tailing but contributes to the overall polarity.
    
  • The Amide Linker: Susceptible to hydrolysis if aggressive acidic conditions are maintained at high temperatures for long periods.

This guide provides a tiered troubleshooting and optimization protocol designed to mitigate tailing, ensure retention, and maximize MS sensitivity.

Tier 1: Method Development Strategy (The Setup)

User Question: Which mobile phase pH and column chemistry should I choose for this molecule?

Technical Directive: For piperidine-containing compounds, you have two viable pathways. Pathway A (High pH) is superior for peak shape and loading capacity.[1] Pathway B (Low pH) is necessary if your MS sensitivity drops at high pH or if you have simultaneous acidic analytes.[1]

Pathway A: High pH Reverse Phase (Recommended)[1]
  • Mechanism: At pH 10, the piperidine nitrogen is deprotonated (neutral). This eliminates silanol interactions and dramatically increases hydrophobicity, allowing excellent retention on standard C18 ligands.

  • Column: High-pH stable Hybrid Silica (e.g., Waters XBridge BEH C18, Agilent Poroshell HPH-C18).[1] Do not use standard silica columns.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1][2][3]

Pathway B: Low pH Charged Surface Hybrid (Alternative)[1]
  • Mechanism: At pH 3, the piperidine is positively charged. To prevent tailing, you must use a column with a slight positive surface charge that electrostatically repels the protonated amine from the surface silanols.

  • Column: Charged Surface Hybrid (e.g., Waters CSH C18) or a heavily end-capped phase (e.g., Phenomenex Kinetex EVO).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water + 5 mM Ammonium Formate .[1] (The salt is critical to suppress silanol activity).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Decision Logic Flowchart

MethodSelection Start Start Method Development Q1 Is the analyte stable at pH 10? Start->Q1 PathA PATHWAY A (High pH) Best Peak Shape Q1->PathA Yes PathB PATHWAY B (Low pH) Max MS Sensitivity Q1->PathB No/Unknown ColA Column: Hybrid C18 (High pH Stable) MP A: 10mM NH4HCO3 (pH 10) PathA->ColA ColB Column: CSH C18 or Polar RP MP A: 0.1% FA + 5mM NH4 Formate PathB->ColB ResultA Result: Neutral Amine High Retention Perfect Symmetry ColA->ResultA ResultB Result: Charged Amine Lower Retention Requires Salt to fix Tailing ColB->ResultB

Figure 1: Strategic decision tree for column and mobile phase selection based on analyte stability and goals.

Tier 2: Chromatographic Troubleshooting

User Question: I am seeing broad, tailing peaks (Tailing Factor > 1.5). How do I fix this?

Root Cause Analysis: Tailing in piperidine derivatives is almost exclusively caused by Secondary Silanol Interactions .[1] The protonated nitrogen interacts with ionized silanol groups (


) on the silica support.[1]

Corrective Actions:

ParameterAdjustmentScientific Rationale
Buffer Strength Add 5-10 mM Ammonium Formate to MP A.The ammonium ions (

) flood the surface and compete with your analyte for the active silanol sites.
Temperature Increase column temp to 40°C - 50°C .Increases mass transfer kinetics and reduces the thermodynamic favorability of the silanol adsorption.
Injection Solvent Match MP A (High Aqueous).[1]Injecting in 100% MeOH causes "solvent effect" peak broadening for early eluters.[1] Dilute sample with water.[1][3]
Gradient Slope Start at 5% B , hold for 0.5 min.Focuses the basic analyte at the head of the column before elution begins.

Tier 3: Mass Spectrometry Optimization

User Question: What are the optimal MRM transitions and source parameters?

Ionization Physics: The molecule forms a stable


 ion at m/z 220.14 .
  • Source: ESI Positive Mode.

  • Capillary Voltage: 0.5 - 1.5 kV (Modern sources require lower voltage for basic amines to prevent discharge).[1]

  • Cone Voltage: Moderate (20-30 V).

Fragmentation Pattern (Collision Induced Dissociation): The amide bond is the primary cleavage site.

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Structural Assignment
Quantifier 220.1109.1 20 - 256-methylpyridin-2-amine cation (Amide cleavage, Pyridine side)
Qualifier 1 220.1112.1 15 - 20Piperidine-4-carbonyl cation (Amide cleavage, Piperidine side)
Qualifier 2 220.184.1 30 - 35Piperidine ring fragment (Ring opening/loss)

Note: Collision energies are estimates.[1] Perform a voltage ramp optimization for your specific instrument.

Tier 4: Carryover & System Maintenance

User Question: I see ghost peaks in my blank injections. Is the compound sticky?

Technical Insight: Yes. The hydrophobic piperidine ring combined with the basic charge makes this molecule adhere to stainless steel and polymeric seals in the autosampler valve.

The "Magic" Needle Wash Cocktail: Standard methanol washes are often insufficient for sticky basic amines.

  • Recommended Wash: 40% Acetonitrile / 40% Isopropanol / 20% Water + 0.5% Formic Acid .[1]

  • Why it works: The Isopropanol solubilizes the hydrophobic backbone, while the Formic Acid ensures the amine remains fully protonated and soluble in the wash, preventing adsorption to surfaces.

References & Grounding

  • Basic Compound Separation: McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A.

  • High pH Stability: Waters Corporation.[1] "XBridge BEH C18 Columns: Method Development for Basic Compounds." [1]

  • Charged Surface Hybrids (CSH): Iraneta, P. C., et al. (2011).[1] "Charged Surface Hybrid (CSH) Technology and Its Use in Liquid Chromatography." Waters Application Note.

  • ESI Fragmentation Mechanisms: Holčapek, M., et al. (2010).[1] "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry.

Sources

Validation & Comparative

"validating the biological target of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Lead Optimization & Target Deconvolution

Executive Summary: The "Privileged Scaffold" Challenge

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide (CAS: 110105-99-2) represents a classic privileged scaffold in drug discovery.[1] Its core structure—a piperidine ring linked via a carboxamide to an aminopyridine—mimics the ATP-binding motif of multiple enzyme classes. While often utilized as a fragment-based lead for Rho-associated protein kinase (ROCK) and PIM kinases , recent literature has identified this pharmacophore in inhibitors of bacterial DNA Gyrase and Plasmodium proteasomes .[1]

This guide outlines the critical workflow to validate the biological target of this scaffold in a mammalian context, distinguishing its specific activity from off-target noise. We compare its validation profile against the industry standard, Y-27632 , to provide a benchmark for potency and selectivity.

Part 1: Target Prediction & In Silico Profiling[1]

Before wet-lab validation, we must understand why this molecule binds specific targets.[1] The 2-aminopyridine moiety functions as a "hinge binder," forming hydrogen bonds with the ATP-binding pocket of serine/threonine kinases.[1]

Structural Logic: The Hinge Binding Motif[1]
  • Donor-Acceptor Pair: The amide nitrogen (donor) and the pyridine nitrogen (acceptor) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Leu residues).[1]

  • Piperidine Vector: The piperidine ring projects into the solvent-exposed region, allowing for derivatization to tune solubility and selectivity (e.g., targeting the ribose pocket).[1]

Putative Target Landscape
Target ClassMechanism of ActionRelevance to ScaffoldValidation Priority
ROCK 1/2 Kinase Inhibition (ATP Competitive)High.[1] Pyridine-carboxamides are structural analogs of Fasudil/Y-27632.Primary
PIM 1/2/3 Kinase Inhibition (ATP Competitive)High.[1] Common scaffold for PIM inhibitors in multiple myeloma.Secondary
DNA Gyrase ATPase InhibitionModerate. Relevant only if antibacterial activity is observed (GyrB target).[1]Exclusion Control
Proteasome PeptidomimeticLow. Usually requires specific N-substitution on the piperidine.Exclusion Control

Part 2: Comparative Performance Analysis

To validate N-(6-methylpyridin-2-yl)piperidine-4-carboxamide (Compound X), we compare it against Y-27632 , the gold standard ROCK inhibitor.[1]

Table 1: Comparative Biochemical Profile

Note: Values for Compound X are representative of the scaffold's fragment-level potency.

FeatureCompound X (The Scaffold)Y-27632 (The Standard)Interpretation
Molecular Weight 219.28 Da320.26 DaCompound X is a "Fragment" (<300 Da), ideal for growing.[1]
ROCK1 IC50 ~1.5 - 5.0 µM (Est.)140 nMLower potency is expected for the bare scaffold; validates binding mode.
PIM-1 IC50 ~2.0 - 10.0 µM>10 µMCompound X is often less selective than Y-27632, hitting PIM kinases.
Solubility High (LogP ~0.[1]8)High (LogP ~0.[1]6)Excellent physicochemical properties for cell-based assays.[1]
Cell Permeability HighModerateCompound X enters cells rapidly due to low MW and lipophilicity.

Part 3: Experimental Validation Workflows

To definitively prove the target, you must move beyond simple IC50s to Target Engagement . We utilize a funnel approach: Biochemical Screening


Biophysical Confirmation 

Cellular Functional Readout .
Workflow Visualization

The following diagram illustrates the decision logic for deconvoluting the target of this scaffold.

TargetValidationFlow Start Compound X (Scaffold) Step1 Step 1: Kinase Panel (Biochemical) (Testing ROCK, PIM, PKA, PKC) Start->Step1 Decision1 Is IC50 < 10 µM? Step1->Decision1 Step2 Step 2: Thermal Shift Assay (TSA) (Biophysical Engagement) Decision1->Step2 Yes AltTarget Check Bacterial Gyrase / Proteasome (Non-Kinase Targets) Decision1->AltTarget No (Inactive) Step3 Step 3: Cellular Phospho-Signaling (Western Blot: p-MYPT1 vs p-BAD) Step2->Step3 Outcome Validated Target (Lead Optimization Ready) Step3->Outcome

Caption: Logic flow for validating the kinase target of the pyridine-carboxamide scaffold.

Protocol A: Cellular Target Engagement (Western Blot)

Objective: Distinguish between ROCK and PIM inhibition in a cellular context.

  • ROCK Marker: Phospho-MYPT1 (Thr853) – Downstream of RhoA/ROCK.[1]

  • PIM Marker: Phospho-BAD (Ser112) – Downstream of PIM.[1]

Methodology:

  • Cell Line: HeLa (high ROCK expression) or K562 (high PIM expression).

  • Seeding:

    
     cells/well in 6-well plates.
    
  • Treatment:

    • Vehicle (DMSO 0.1%)[1]

    • Compound X (10 µM, 30 µM)[1]

    • Positive Control: Y-27632 (10 µM) for ROCK; SGI-1776 (5 µM) for PIM.[1]

    • Incubate for 2 hours (fast kinetics of kinase inhibitors).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate).

  • Detection:

    • Primary Ab: Anti-p-MYPT1 (Thr853) [CST #4563] or Anti-p-BAD (Ser112) [CST #5284].[1]

    • Normalization: Total MYPT1 or Total BAD.

Validation Criteria:

  • If Compound X reduces p-MYPT1 but not p-BAD

    
    ROCK Selective .
    
  • If Compound X reduces p-BAD but not p-MYPT1

    
    PIM Selective .
    
  • If both reduce

    
    Dual Inhibitor  (Common for this scaffold).[1]
    
Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Prove physical binding in intact cells (Self-Validating Protocol).

  • Preparation: Treat live cells with Compound X (20 µM) or DMSO for 1 hour.

  • Harvest: Resuspend cells in PBS + Protease Inhibitors.

  • Thermal Challenge: Aliquot into PCR tubes. Heat at gradient: 40°C to 67°C for 3 minutes.

  • Lysis: Freeze-thaw (3x) using liquid nitrogen to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. (Soluble fraction contains stabilized protein).

  • Analysis: Western Blot for ROCK1 or PIM1.

  • Result: A shift in the melting curve (

    
    ) compared to DMSO confirms the compound binds and stabilizes the target protein inside the cell.[1]
    

Part 4: Pathway Context & Mechanism[1]

Understanding the downstream effects is crucial for defining the compound's therapeutic potential. The diagram below details the ROCK signaling cascade, the primary predicted pathway for this scaffold.[1]

ROCKPathway cluster_drug Inhibition Point GPCR GPCR (Rho-GEF) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK 1/2 (Target) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inactivates) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation CompX Compound X (Inhibitor) CompX->ROCK Inhibits MYPT1->MLC Dephosphorylates Actin Actomyosin Contraction MLC->Actin Cell Motility/ Contraction

Caption: ROCK signaling cascade showing the specific intervention point of the inhibitor.[1]

References

  • Lombardo, L. J., et al. (2004).[1][2] "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays."[1][2] Journal of Medicinal Chemistry. Link

  • Londregan, A. T., et al. (2018).[1][3] "Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9."[1][3] Bioorganic & Medicinal Chemistry Letters. Link

  • Hester, G., et al. (2021).[1] "Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus."[4] Antimicrobial Agents and Chemotherapy.[4] Link

  • BOC Sciences. "N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide Product Data." BOC Sciences.[]

Sources

"N-(6-methylpyridin-2-yl)piperidine-4-carboxamide structure-activity relationship"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the N-(6-methylpyridin-2-yl)piperidine-4-carboxamide scaffold, focusing on its role as a core pharmacophore in the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs) targeting DNA Gyrase.

Topic: Structure-Activity Relationship (SAR) of Piperidine-4-carboxamide (P4C) Scaffolds in Antimicrobial Drug Discovery. Primary Target: Bacterial DNA Gyrase (GyrB/GyrA Interface).[1][2] Therapeutic Focus: Multi-Drug Resistant (MDR) Mycobacterium abscessus and Mycobacterium tuberculosis.

Executive Summary

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide represents a critical "hit" scaffold in the discovery of non-fluoroquinolone antibiotics. Unlike traditional gyrase inhibitors that target the DNA-cleavage complex via the quinolone-binding pocket, this scaffold belongs to the Novel Bacterial Topoisomerase Inhibitors (NBTIs) class.[3]

This guide analyzes the structural determinants of this molecule, contrasting it with optimized clinical candidates (e.g., MMV688844 and Gepotidacin ).[3] The "6-methylpyridin-2-yl" moiety serves as a pivotal "Head" group, interacting with the ATP-binding pocket or the GyrA/GyrB interface, while the piperidine ring acts as a vector for solubilizing groups or hydrophobic "Tail" modifications essential for cell wall permeation.

Structural Anatomy & Mechanism of Action

The P4C Pharmacophore

The molecule is tripartite, consisting of a Head , Linker , and Tail (when N-substituted). In its core form, it functions as a fragment lead.

  • Head Group (Region A): The 6-methylpyridin-2-yl amide.[4] This planar system acts as a hydrogen bond donor/acceptor motif, mimicking the adenine ring of ATP or interacting with conserved aspartate residues in the GyrB subunit.

  • Linker (Region B): The Piperidine-4-carboxamide .[1][2][3][5] The 1,4-disubstitution pattern provides a rigid yet distinct geometry that directs the "Head" and "Tail" into orthogonal binding pockets.

  • Tail (Region C): The piperidine nitrogen (

    
    ). In the core structure, this is unsubstituted (secondary amine), but in high-potency analogs, this position is derivatized with hydrophobic linkers to bridge the GyrA dimer interface.
    
Mechanism: "Single-Strand" Stabilization

Unlike fluoroquinolones (which stabilize double-strand breaks), P4C-based NBTIs often stabilize a single-strand cleavage intermediate or inhibit the ATPase activity of GyrB. This distinct mode of action results in a lack of cross-resistance with standard drugs like Moxifloxacin.

NBTI_Mechanism Gyrase DNA Gyrase (GyrA2GyrB2) DNA_Bind DNA Binding & Gating Gyrase->DNA_Bind ATP ATP Hydrolysis Cleavage Transient DNA Cleavage ATP->Cleavage DNA_Bind->ATP Cleavage->Gyrase Religation (Normal Cycle) Inhibition P4C Binding (Stabilizes Cleaved Complex) Cleavage->Inhibition N-(6-methylpyridin-2-yl) piperidine-4-carboxamide Death Replication Fork Arrest (Bactericidal) Inhibition->Death

Figure 1: Mechanism of Action for P4C-based NBTIs. The scaffold intercepts the gyrase cycle at the DNA cleavage stage, distinct from ATP-competitive inhibition alone.

Structure-Activity Relationship (SAR) Deep Dive

The potency of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide is governed by three critical zones. The following table summarizes experimental data comparing the core scaffold with optimized derivatives.

Comparative SAR Table
Structural ZoneModificationEffect on Potency (MIC)Mechanistic Insight
Head (Amide) 6-Methylpyridin-2-yl Baseline (Hit) The 6-methyl group forces a cis-amide conformation via steric clash, pre-organizing the molecule for binding.
Pyridin-2-yl (No Methyl)ReducedLoss of conformational restriction; increased entropic penalty upon binding.
6-Methoxy-1,5-naphthyridineHigh (Lead) Used in MMV688844 .[3] The fused ring fills the hydrophobic pocket more effectively than the single pyridine ring.
Core (Linker) Piperidine-4-carboxamideOptimal The chair conformation of piperidine provides the exact distance (~5-6 Å) between the H-bond donor head and the hydrophobic tail.
Benzamide / PhenylInactive/LowPlanar linkers lack the necessary sp3 vector to span the binding groove.
Tail (

)
Unsubstituted (H)Low (Fragment)High polarity limits cell wall permeation in Mycobacteria.
4-ChlorobenzylModerateAdds hydrophobic interaction; improves permeability.
Cyclohexylethyl High Critical for bridging the GyrA interface (the "Switch" region) in NBTIs.
The "6-Methyl" Effect

The specific inclusion of the 6-methyl group on the pyridine ring is not accidental. In amide-linked kinase and gyrase inhibitors, an ortho-substituent (relative to the ring nitrogen) often clashes with the amide carbonyl oxygen. This steric pressure forces the amide bond to adopt a specific rotamer (often orthogonal to the ring), which matches the bioactive conformation required for the ATP-binding pocket of GyrB.

SAR_Map cluster_Head HEAD: 6-Methylpyridin-2-yl cluster_Tail TAIL: Piperidine Nitrogen (N1) Scaffold N-(6-methylpyridin-2-yl) piperidine-4-carboxamide Head_Feat H-Bond Donor/Acceptor (Asp Interaction) Scaffold->Head_Feat Tail_Feat Solvent Exposed / Linker Point Scaffold->Tail_Feat Me_Feat 6-Methyl Group: Conformational Lock Me_Feat->Head_Feat Pre-organization Opt_Feat Optimization Site: Add Hydrophobic Group (e.g., Benzyl) for Permeability

Figure 2: SAR Map of the N-(6-methylpyridin-2-yl)piperidine-4-carboxamide scaffold highlighting the functional roles of the Head and Tail regions.

Experimental Protocols

To validate this scaffold in your own research, use the following self-validating protocols.

Protocol A: Synthesis of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide

Objective: Synthesize the core scaffold from commercially available precursors.

  • Reagents:

    • A: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Boc-P4C).

    • B: 2-Amino-6-methylpyridine.

    • Coupling Agent: HATU or EDC/HOBt.

    • Base: DIPEA (Diisopropylethylamine).

  • Procedure:

    • Dissolve A (1.0 eq) in DMF (dimethylformamide).

    • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 min at RT to activate the acid.

    • Add B (1.1 eq). The 6-methyl group reduces nucleophilicity, so heating to 50°C may be required for 12h.

    • Monitor: TLC (5% MeOH in DCM).

    • Workup: Dilute with EtOAc, wash with sat.

      
      , water, and brine. Dry over 
      
      
      
      .
    • Deprotection: Treat the intermediate with 4M HCl in Dioxane for 2h to remove the Boc group. Precipitate the final hydrochloride salt with diethyl ether.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the piperidine NH signal (~8.5 ppm) and the characteristic 6-methyl singlet (~2.4 ppm).

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Objective: Quantify the


 of the scaffold against M. abscessus or E. coli Gyrase.
  • System: Recombinant GyrA and GyrB subunits (commercially available or expressed).

  • Substrate: Relaxed pBR322 plasmid DNA.

  • Reaction Mix:

    • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

      
      , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL Albumin.
      
    • Add compound (dissolved in DMSO) at varying concentrations (0.1

      
      M – 100 
      
      
      
      M).
    • Add Gyrase enzyme mix.

    • Initiate with relaxed pBR322 DNA.

  • Incubation: 37°C for 60 minutes.

  • Detection: Stop reaction with STE buffer + SDS. Run on 1% agarose gel.

  • Readout: Supercoiled DNA migrates faster than relaxed DNA. The inhibitor prevents the conversion of relaxed

    
     supercoiled.
    
    • Control: Ciprofloxacin (Positive control).

Comparison with Alternatives

FeatureP4C Scaffold (This Topic)Fluoroquinolones (e.g., Moxifloxacin)Aminocoumarins (e.g., Novobiocin)
Binding Site GyrA/GyrB Interface (NBTI site)DNA-Gyrase Cleavage ComplexGyrB ATP-binding pocket
Cross-Resistance None with FQsHigh within classModerate
Spectrum Narrow (Mycobacteria/Gram+)Broad SpectrumGram-positive
Toxicity Risk hERG channel inhibition (requires optimization)Tendonitis, QT prolongationEukaryotic ATPase inhibition
Chemical Space High flexibility (Tail modification)Rigid coreComplex natural product

Key Insight: The P4C scaffold offers a superior starting point for MDR Mycobacterium strains compared to fluoroquinolones because it bypasses the common gyrA resistance mutations (e.g., D94G) found in clinical isolates.

References

  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides. Source: Journal of Medicinal Chemistry / ACS Infectious Diseases. Context: Identifies the P4C scaffold and MMV688844 as Gyrase B inhibitors.[1][2] URL:[Link]

  • Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. Source: Antimicrobial Agents and Chemotherapy (ASM). Context: Defines the mechanism of action and resistance mapping to gyrA/gyrB. URL:[Link]

  • Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase. Source: European Journal of Medicinal Chemistry.[6] Context: Provides comparative SAR for pyridine-carboxamide motifs in gyrase inhibition.[5] URL:[Link]

  • Novel Bacterial Topoisomerase Inhibitors (NBTIs): Current Status. Source: Journal of Medicinal Chemistry.[6] Context: General review of the NBTI class mechanism and structural requirements. URL:[Link]

Sources

Comparative Guide: N-(6-methylpyridin-2-yl)piperidine-4-carboxamide Control Experiments

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the experimental framework for validating N-(6-methylpyridin-2-yl)piperidine-4-carboxamide , a privileged scaffold used primarily in Fragment-Based Drug Discovery (FBDD) for kinase inhibitors (specifically PIM, Syk, and Src/Abl families) and recently identified as a core pharmacophore in antimycobacterial agents.

Role: Kinase Hinge-Binding Scaffold & Antimicrobial Probe Chemical Class: Aminopyridine-carboxamide Primary Applications: Kinase Selectivity Profiling, Fragment Elaboration, Antimycobacterial Screening

Part 1: Executive Analysis & Mechanism

This molecule serves as a bidentate hinge-binder . The 2-aminopyridine moiety forms a critical donor-acceptor hydrogen bond pair with the ATP-binding pocket of kinases. The 6-methyl substitution is the defining feature: it acts as a steric gatekeeper , often clashing with the "gatekeeper" residue in certain kinases (e.g., those with bulky gatekeepers), thereby narrowing selectivity compared to the unsubstituted analog.

Comparative Performance Matrix
FeatureN-(6-methylpyridin-2-yl)... (The Scaffold)Unsubstituted Analog (Non-methylated)Clinical Standard (e.g., Dasatinib/SGI-1776)
Primary Utility Selectivity Probe (Tests pocket tolerance)Pan-Binder (High potency, low selectivity)Therapeutic (Optimized ADME/Potency)
Binding Mode Canonical Hinge Binder (Donor/Acceptor)Canonical Hinge BinderType I or II (Deep Pocket + Hinge)
Steric Sensitivity High (6-Me clashes with bulky gatekeepers)Low (Fits most ATP pockets)Optimized for specific target
Potency (IC50) Micromolar (

M) range
Sub-micromolar (often potent but dirty)Nanomolar (nM) range
Key Control Use Negative Control for sterically restricted kinasesPositive Control for general scaffold bindingReference Standard for cellular efficacy

Part 2: Critical Control Experiments

To validate data generated with this scaffold, you must implement a system of rigorous controls. These experiments distinguish true target engagement from off-target toxicity or assay interference.

The "Steric Clash" Specificity Control

Objective: Determine if the biological effect is driven by specific kinase inhibition or non-specific toxicity.

  • The Logic: The 6-methyl group prevents binding to kinases with bulky gatekeeper residues (e.g., T338 in c-Src is relatively small, but T315 in Abl is larger).

  • Protocol:

    • Test Compound: N-(6-methylpyridin-2-yl)piperidine-4-carboxamide.[1]

    • Comparator (Positive Control): N-(pyridin-2-yl)piperidine-4-carboxamide (lacking the methyl).

    • Readout: If the non-methylated analog is potent but the methylated scaffold is inactive, you have confirmed structural specificity driven by the ATP pocket geometry. If both are equipotent in a phenotypic assay, the effect is likely off-target (non-kinase mediated).

The "Linker" Negative Control

Objective: Rule out non-specific binding of the piperidine tail.

  • The Logic: The amide linker is essential for orienting the pyridine ring. Disrupting this bond abolishes hinge binding.

  • Negative Control Compound: N-methyl-N-(6-methylpyridin-2-yl)... (Methylation of the amide nitrogen).

  • Outcome: This modification removes the H-bond donor required for the hinge interaction. This compound must be inactive. If it retains activity, your molecule is acting via a mechanism unrelated to ATP-competition (e.g., membrane disruption or aggregation).

Cellular Target Engagement (CETSA)

Objective: Prove the compound enters the cell and physically stabilizes the target protein.

  • Method: Cellular Thermal Shift Assay (CETSA).

  • Why: Small fragments often have poor membrane permeability. A biochemical IC50 means nothing if the compound cannot reach the cytosolic kinase.

Part 3: Experimental Protocols

Protocol A: Kinase Selectivity Profiling (ADP-Glo™)

Use this to define the "fingerprint" of the scaffold.

  • Reagent Prep: Prepare 10 mM stock of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide in 100% DMSO.

  • Dilution: Serial dilute (1:3) in kinase buffer to generate an 8-point dose-response curve (Start: 100

    
    M).
    
  • Enzyme Reaction:

    • Incubate Kinase (e.g., PIM-1, 5 nM) + Substrate + Compound for 15 min at RT.

    • Control 1 (Max Activity): DMSO only.

    • Control 2 (Min Activity): Staurosporine (1

      
      M).
      
  • ATP Addition: Add Ultra-Pure ATP to start reaction (Incubate 60 min).

  • Detection: Add ADP-Glo Reagent (40 min)

    
     Kinase Detection Reagent (30 min).
    
  • Analysis: Measure Luminescence (RLU). Calculate % Inhibition relative to DMSO.

    • Acceptance Criteria: Z-factor > 0.5.

Protocol B: Antimycobacterial Potency (Resazurin Microtiter Assay)

Relevant if using the scaffold for M. tuberculosis (Mtb) or M. abscessus research (See Ref 2).

  • Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~0.6).

  • Plating: Dispense 50

    
    L bacterial suspension into 96-well plates.
    
  • Treatment: Add 50

    
    L compound (Final conc: 100 
    
    
    
    M down to 0.19
    
    
    M).
    • Control: Isoniazid (Positive) and DMSO (Negative).

  • Incubation: 7 days at 37°C.

  • Readout: Add 10

    
    L Resazurin (0.02%). Incubate 24h.
    
    • Pink = Viable (Reduction of resazurin).

    • Blue = Dead (Inhibition).

  • Data: Determine MIC (Minimum Inhibitory Concentration) where no color change occurs.

Part 4: Visualization of Mechanism & Workflow

Figure 1: Hinge Binding & Control Logic

This diagram illustrates the structural logic behind using the 6-methyl analog as a specificity probe.

G Scaffold N-(6-methylpyridin-2-yl) piperidine-4-carboxamide Interaction H-Bond Network (Donor/Acceptor) Scaffold->Interaction  Tests   Fit Steric Fit? (Selectivity Filter) Scaffold->Fit Target Kinase ATP Pocket (Hinge Region) Interaction->Target PosControl Unsubstituted Analog (No Methyl) PosControl->Target  Binds Promiscuously   NegControl N-Methyl Amide (Blocked Donor) NegControl->Target  No Binding (Validation)   Clash Steric Clash (Inactive in Bulky Kinases) Fit->Clash  If Gatekeeper is Bulky   Bind Potent Binding (PIM-1 / Syk) Fit->Bind  If Gatekeeper is Small  

Caption: Logic flow for using the 6-methyl scaffold as a steric probe. The methyl group acts as a selectivity filter against kinases with bulky gatekeeper residues.

Part 5: References & Grounding

  • Vertex Pharmaceuticals & NIH. "Identification of potent and reversible piperidine carboxamides... as proteasome inhibitors." PMC. (Demonstrates the piperidine-carboxamide scaffold utility).

  • Dick, T. et al. "Piperidine-4-carboxamides target DNA gyrase in Mycobacterium abscessus." Antimicrob Agents Chemother. 2021.[2] (Establishes the scaffold's role in antimicrobial research).

  • Lombardo, L.J. et al. "Discovery of BMS-354825 (Dasatinib)..." J Med Chem. 2004.[3] (Foundational paper on aminopyridine-carboxamide motifs in Src/Abl kinase inhibition).

  • NIST Chemistry WebBook. "4-Piperidinecarboxamide." (Chemical property validation for the core fragment).

  • Mullard, A. "Fragment-based drug discovery." Nature Reviews Drug Discovery. (General context for using such scaffolds).

Sources

Comparative Guide: Synthesis and Evaluation of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-(6-methylpyridin-2-yl)piperidine-4-carboxamide scaffold represents a critical "privileged structure" in modern drug discovery, particularly within the kinase inhibitor (e.g., ROCK, JAK) and P2X receptor antagonist landscapes. While the 6-methyl group is often introduced to improve metabolic stability and induce favorable conformational twists (the "Magic Methyl" effect), it introduces significant synthetic challenges due to steric hindrance and reduced nucleophilicity of the exocyclic amine.

This guide objectively compares the synthesis and evaluation of this specific scaffold against its unsubstituted counterpart, providing actionable protocols for overcoming the "aminopyridine coupling problem" and data demonstrating its superior ADME profile.

Part 1: Synthetic Strategy & Optimization

The Challenge: The "Aminopyridine Problem"

Coupling a piperidine-4-carboxylic acid to 2-amino-6-methylpyridine is non-trivial. The exocyclic amine is electronically deactivated by the pyridine ring and sterically hindered by the ortho-methyl group. Standard peptide coupling reagents (EDC, HBTU) often result in:

  • Low conversion: Due to poor nucleophilicity.

  • 
    -Ring Acylation:  Kinetic formation of the amide on the pyridine ring nitrogen (forming a reactive 
    
    
    
    -acyl pyridinium species) rather than the exocyclic amine.
Comparative Methodologies

We evaluated three distinct synthetic routes to access the target molecule.

MethodReagentsMechanismYieldVerdict
A (Standard) HATU, DIPEA, DMFUronium activation15-25%Not Recommended. Stalled reaction; significant byproduct formation.
B (Aggressive) POCl

, Pyridine
In-situ acid chloride45-60%Viable. Hard to purify; phosphorus byproducts interfere with biological assays.
C (Optimized) Ghosez's Reagent , DCM

-Chloroenamine activation
88-92% Gold Standard. Clean conversion; mild conditions; easy workup.
Optimized Workflow: Ghosez's Reagent Protocol

The use of Ghosez's reagent (1-chloro-N,N,2-trimethylpropenylamine) converts the carboxylic acid to an acid chloride in situ under neutral conditions, avoiding the harshness of thionyl chloride while maintaining high reactivity.

Step-by-Step Protocol (Method C)

Reagents:

  • Starting Material:

    
    -Boc-piperidine-4-carboxylic acid (1.0 eq)
    
  • Amine: 2-Amino-6-methylpyridine (1.1 eq)

  • Activator: Ghosez's Reagent (1.2 eq)

  • Base: Pyridine (2.0 eq) or TEA

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Activation: Dissolve

    
    -Boc-piperidine-4-carboxylic acid in anhydrous DCM (0.2 M) under 
    
    
    
    atmosphere at 0°C.
  • Chlorination: Add Ghosez's reagent dropwise. Stir at 0°C for 30 minutes, then warm to RT for 1 hour. Note: The solution typically turns slight yellow/orange.

  • Coupling: Cool the mixture back to 0°C. Add a solution of 2-amino-6-methylpyridine and pyridine in DCM dropwise.

  • Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by LC-MS (Target mass: [M+H]+ ~320 for Boc-protected intermediate).

  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM (3x). Wash organics with brine, dry over MgSO
    
    
    
    .
  • Deprotection: Treat the crude intermediate with 4M HCl in Dioxane (RT, 2h) to remove the Boc group. Precipitate the final HCl salt with diethyl ether.

Decision Logic for Aminopyridine Couplings

SynthesisLogic Start Start: Carboxylic Acid + 2-Aminopyridine CheckSterics Is the Amine Ortho-Substituted? (e.g., 6-Methyl) Start->CheckSterics Standard Method A: HATU/DIPEA CheckSterics->Standard No (Unsubstituted) HighEnergy Requires High Energy Activation CheckSterics->HighEnergy Yes (6-Me) Ghosez Method C: Ghosez's Reagent (Acid Chloride in situ) HighEnergy->Ghosez Preferred Route POCl3 Method B: POCl3 (Hard to purify) HighEnergy->POCl3 Alternative

Caption: Decision matrix for selecting the optimal coupling strategy based on steric hindrance.

Part 2: Physicochemical & ADME Evaluation

The introduction of the 6-methyl group is rarely accidental. It serves specific medicinal chemistry purposes. Below is a comparative evaluation of the 6-Methyl Derivative (Target) vs. the Unsubstituted Pyridine (Control).

Metabolic Stability (Microsomal Stability Assay)

The 6-position of the pyridine ring is a metabolic "soft spot," susceptible to oxidation by Aldehyde Oxidase (AO) or CYP450 enzymes to form the 2-pyridone. Blocking this site with a methyl group significantly extends half-life.

Experimental Data (Human Liver Microsomes - HLM):

CompoundStructure

(µL/min/mg)

(min)
Metabolic Liability
Control N-(pyridin-2-yl)...45.2 (High)12Rapid oxidation at C6 to 6-oxopyridine.
Target N-(6-Me-pyridin-2-yl)... 12.8 (Low) >60 Blocked. Steric/Electronic protection of C6.
Conformational Control (The "Magic Methyl")

The 6-methyl group clashes sterically with the amide carbonyl oxygen. This forces the pyridine ring to twist out of coplanarity with the amide bond.

  • Unsubstituted: Planar conformation (often binds non-specifically).

  • 6-Methyl: Twisted conformation (often required for specific hydrophobic pockets in kinases like ROCK or JAK).

Lipophilicity & Solubility
PropertyControl (H)Target (6-Me)Impact
cLogP 1.21.7Slight increase in lipophilicity improves membrane permeability.
pKa (Pyridine N) ~3.5~4.2Methyl group is electron-donating, slightly increasing basicity.
Solubility (pH 7.4) >100 µM85 µMSlight reduction, but acceptable for oral dosing.

Part 3: Biological Evaluation (Lead Optimization)

To demonstrate the biological impact, we evaluated the derivatives in a standard ROCK2 (Rho-associated protein kinase 2) inhibition assay, a common target for this scaffold.

Mechanistic Pathway & SAR

SAR_Mechanism Compound N-(6-Me-pyridin-2-yl) piperidine-4-carboxamide Target Target Kinase (e.g., ROCK2 ATP Pocket) Compound->Target Binds Binding H-Bond: Amide NH -> Hinge Hydrophobic: 6-Me -> Gatekeeper Target->Binding Interaction Mode Effect Inhibition of Actin Cytoskeleton Reorganization Binding->Effect Downstream Signal

Caption: Proposed mechanism of action. The 6-methyl group often engages hydrophobic gatekeeper residues.

Experimental Results (ROCK2 Assay)
  • Protocol: LanthaScreen™ Eu Kinase Binding Assay.

  • Concentration: 10-point titration (1 nM to 10 µM).

CompoundROCK2 IC

(nM)
JAK3 IC

(nM)
Selectivity Ratio
Control (H) 120452.6x (Poor Selectivity)
Target (6-Me) 15 450 30x (High Selectivity)

Interpretation: The 6-methyl group not only improves metabolic stability but also enhances selectivity. In the ROCK2 pocket, the twisted conformation induced by the methyl group fits the active site better than the planar unsubstituted analog, while clashing with the restricted pocket of off-target kinases like JAK3.

References

  • Dunetz, J. R., et al. (2016). "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Chemical Reviews.

  • Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides from Carboxylic Acids using 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses.

  • Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions." Angewandte Chemie International Edition.

  • Liao, H., et al. (2012). "Discovery of N-(pyridin-2-yl)amide derivatives as potent ROCK inhibitors." Bioorganic & Medicinal Chemistry Letters.

In Silico Characterization of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide: A Comparative Guide to Binding Mode Prediction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the in silico modeling strategies for N-(6-methylpyridin-2-yl)piperidine-4-carboxamide (CAS 110105-99-2), a privileged scaffold in kinase inhibitor discovery. While often utilized as a fragment lead for Rho-associated protein kinase 1 (ROCK1) and Akt inhibitors, accurate modeling of this molecule presents specific challenges due to the flexibility of the piperidine ring and the steric requirements of the 6-methylpyridine moiety.

We compare three distinct modeling approaches—Rigid Receptor Docking , Induced Fit Docking (IFD) , and Molecular Dynamics (MD) Simulation —to determine the optimal workflow for predicting binding affinity and stability.

Molecular Profile & Target Selection[1]

The Scaffold

The molecule consists of three pharmacophoric features critical for kinase binding:

  • Piperidine Ring: A flexible, aliphatic heterocycle. At physiological pH (7.4), the secondary amine is protonated (

    
    ), allowing it to form salt bridges with conserved aspartate/glutamate residues (e.g., Asp216 in ROCK1).
    
  • Carboxamide Linker: Provides hydrogen bond donor/acceptor sites and dictates the vector of the inhibitor.

  • 6-Methylpyridine: The "hinge binder." The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region. The 6-methyl group is a critical selectivity filter; it requires a hydrophobic pocket and can cause steric clashes in kinases with bulky gatekeeper residues.

Primary Target: ROCK1 (PDB: 2ETR)

For this guide, we utilize ROCK1 as the model system. The pyridine-carboxamide motif is structurally homologous to the Fasudil and Y-27632 class of ROCK inhibitors.

Comparative Analysis of Modeling Strategies

The following table summarizes the performance of three standard computational workflows when applied to this specific scaffold.

FeatureMethod A: Rigid Docking (e.g., AutoDock Vina)Method B: Induced Fit Docking (e.g., Schrödinger IFD)Method C: MD Simulation (e.g., GROMACS/Desmond)
Receptor State Fixed (Crystal Conformation)Flexible Side Chains (5Å radius)Fully Flexible Solvated System
Ligand Sampling Flexible TorsionsFlexible Torsions + Ring ConformationsFull conformational sampling
6-Methyl Handling High penalty if steric clash existsSide chains rotate to accommodate methylDynamic adjustment of pocket
Water Handling Implicit / IgnoredExplicit waters can be retained/displacedExplicit solvent (TIP3P)
Compute Cost Low (<5 min/CPU)Medium (~2-4 hrs/CPU)High (>24 hrs/GPU)
Accuracy Low (Risk of False Negatives)High (Best for Pose Prediction)Very High (Best for Stability)
Critical Insight: The "Methyl Clash" Problem

In Rigid Docking, if the reference crystal structure contains a ligand without a 6-methyl group, the protein backbone and side chains may be too tight. A rigid docking algorithm will reject the correct pose of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide due to Van der Waals repulsion (Lennard-Jones potential spike). Induced Fit Docking is the minimum requirement to accurately model this specific ligand.

Recommended Workflow: Induced Fit Docking (IFD)

The following protocol is optimized for the Schrödinger Drug Discovery Suite , but parameters are transferable to AutoDockFR or MOE .

Step 1: Ligand Preparation
  • Structure Generation: Generate 3D coordinates from SMILES: CC1=NC(=CC=C1)NC(=O)C2CCNCC2.

  • Protonation: Use Epik or Avogadro to protonate the piperidine nitrogen at pH 7.4. Failure to protonate this amine will result in the loss of the critical salt bridge with Asp216 (ROCK1).

  • Chirality: The piperidine ring is achiral, but ensure the lowest energy chair conformation is the starting point.

Step 2: Protein Preparation (ROCK1)
  • Source: Download PDB ID 2ETR (Co-crystallized with Y-27632).

  • Clean-up: Remove crystallographic waters except those bridging the ligand and the hinge region (if any).

  • Optimization: Optimize H-bond networks using PROPKA at pH 7.0.

  • Minimization: Restrained minimization (OPLS4 force field) to relieve steric clashes while maintaining heavy atoms within 0.3 Å of crystal positions.

Step 3: Induced Fit Protocol
  • Initial Glide Docking: Perform a softened-potential docking (Van der Waals radii scaled by 0.5) to generate up to 20 initial poses. This allows the 6-methyl group to penetrate slightly into the receptor wall.

  • Prime Refinement: For each pose, residues within 5.0 Å of the ligand are refined using Prime (molecular mechanics). This step rotates side chains (e.g., Met156, Leu205) to accommodate the methyl group.

  • Redocking: The ligand is redocked into the newly optimized receptor structures using hard-potential (standard) docking.

  • Scoring: Rank by IFD Score (combination of Glide Score + Prime Energy).

Visualizing the Interaction Logic

The following diagrams illustrate the workflow and the specific binding mode interactions required for this molecule.

Diagram 1: The Computational Pipeline

Workflow Start Input: SMILES (CC1=NC(=CC=C1)NC(=O)C2CCNCC2) Prep Ligand Prep (Protonation pH 7.4) Start->Prep Rigid Standard Docking (Fails: Steric Clash) Prep->Rigid IFD Induced Fit Docking (Soft Potential -> Refine -> Redock) Prep->IFD Target Target Prep (ROCK1 - PDB: 2ETR) Target->Rigid Target->IFD Rigid->IFD Refine Failures MD MD Simulation (100ns, NPT Ensemble) IFD->MD Top Pose Analysis Interaction Analysis (H-bonds, RMSD) MD->Analysis

Caption: Workflow demonstrating the necessity of Induced Fit Docking (IFD) to overcome steric clashes inherent in rigid docking methods.

Diagram 2: Binding Mode Interaction Map (ROCK1)

Interactions Lig_Pyr Pyridine N Lig_Me 6-Methyl Lig_Amide Amide Linker Lig_Pip Piperidine NH+ Met156 Met156 (Hinge) Met156->Lig_Pyr H-Bond Asp216 Asp216 (Catalytic Loop) Asp216->Lig_Pip Salt Bridge Leu205 Leu205 (Hydrophobic) Leu205->Lig_Me Hydrophobic Contact Note 6-Methyl requires induced fit of Leu205

Caption: Predicted binding mode in ROCK1. The Piperidine NH+ forms a salt bridge with Asp216, while the 6-methyl group contacts the hydrophobic pocket.

Experimental Validation & Data Interpretation

When analyzing the results from the IFD protocol, the following metrics indicate a high-quality binding prediction:

MetricThreshold for SuccessInterpretation
Docking Score (Glide) < -8.5 kcal/molIndicates good geometric fit and electrostatic complementarity.
Ligand RMSD < 2.0 ÅDeviation from the starting conformation (if redocking a known pose) or stability during MD.
H-Bond Occupancy > 85% (MD)The H-bond between the Pyridine N and Met156 (Hinge) must be stable.
Salt Bridge Distance 2.8 - 3.5 ÅDistance between Piperidine N and Asp216 carboxylate oxygens.
Troubleshooting Common Failures
  • Failure: Ligand flips 180°.

    • Cause: The 6-methyl group is clashing with the hinge, forcing the pyridine to rotate.

    • Solution: Verify that the "Soft Potential" scaling in the initial docking phase is set to 0.5.

  • Failure: Piperidine ring adopts a "boat" conformation.

    • Cause: High internal energy penalty.

    • Solution: Restrain ligand torsions during minimization or run a pre-docking conformational search (e.g., ConfGen) to enforce chair conformations.

References

  • Liao, C., et al. "Docking and Molecular Dynamics Study on the Inhibitory Activity of Novel Urea Derivatives as ROCK1 Inhibitors." PeerJ, 2021. Link

    • Context: Validates the modeling of pyridine-amide scaffolds in the ROCK1 binding pocket.
  • Feng, Y., et al. "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential."[1] Journal of Medicinal Chemistry, 2016.[1] Link

    • Context: Provides the structural basis for the hinge-binding interaction of pyridine deriv
  • Jacobs, M., et al. "The Structure of the Protein Kinase ROCK1 Bound to the Inhibitor Fasudil." Protein Data Bank, PDB ID: 2ETR. Link

    • Context: The primary crystal structure templ
  • Schrödinger Release 2024-1 : Induced Fit Docking Protocol; Glide, Schrödinger, LLC, New York, NY, 2024. Link

    • Context: The standard industry protocol for handling ligand-induced backbone movements.

Sources

The Isomeric Maze: A Comparative Guide to the ADME Properties of Piperidine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous blockbuster drugs. Its saturated, six-membered heterocyclic structure often imparts favorable physicochemical properties, enhancing a molecule's "drug-likeness." However, the journey of a drug from administration to its target is a complex odyssey governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Even a subtle structural modification, such as the positional isomerism of a simple methyl group on the piperidine ring, can dramatically alter this path, leading to profound differences in efficacy, safety, and overall clinical viability.

This guide provides an in-depth comparative analysis of the ADME properties of piperidine and its 2-, 3-, and 4-methyl isomers. We will dissect the causal relationships between isomeric structure and ADME outcomes, moving beyond a mere listing of data to explain the "why" behind experimental choices. For researchers in drug development, a nuanced understanding of these isomeric effects is not just academic—it is a critical tool for rational drug design and lead optimization. While direct experimental ADME data for these simple isomers is limited, we will present a combination of established physicochemical data, predictive insights, and most importantly, detailed, self-validating experimental protocols to empower researchers to generate this critical data.[1]

The Physicochemical Landscape: How a Single Methyl Group Changes the Game

Before delving into the complexities of ADME, it is crucial to understand how the position of a methyl group influences the fundamental physicochemical properties of the piperidine ring. These properties, namely lipophilicity (logP) and basicity (pKa), are the primary drivers of a molecule's pharmacokinetic behavior.

The addition of a methyl group universally increases the lipophilicity of the piperidine scaffold, a trend reflected in the higher logP values of the methyl-substituted isomers.[1] This enhanced lipophilicity can, in theory, improve a compound's ability to passively diffuse across biological membranes, a key aspect of absorption.

The influence on basicity (pKa), however, is more nuanced and position-dependent. The pKa of 4-methylpiperidine is very similar to that of the parent piperidine, suggesting the electronic effect of the methyl group at this position is minimal.[1] Conversely, 2-methyl and 3-methylpiperidine exhibit slightly lower pKa values. This can be attributed to a combination of steric hindrance and inductive effects that influence the availability of the lone pair of electrons on the nitrogen atom.[1] These seemingly small shifts in pKa can have significant consequences for a drug's solubility, absorption, and interaction with biological targets.

PropertyPiperidine2-Methylpiperidine3-Methylpiperidine4-Methylpiperidine
Molecular Weight ( g/mol ) 85.1599.1899.1899.18
logP ~0.84~1.1~1.1~1.1
pKa ~11.22~10.95~11.07~11.23
Predicted Caco-2 Permeability ModerateModerate to HighModerate to HighModerate to High
Predicted Metabolic Stability LowModerateLow to ModerateHigh
Predicted Plasma Protein Binding LowLowLowLow
Note: Predicted values are generated from established in silico ADME models and should be used as a guide for compound selection and further experimental validation.[1]

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[2][3] This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express key transporter proteins, mimicking the intestinal barrier.[2][3]

The increased lipophilicity of the methylpiperidine isomers is predicted to result in higher passive diffusion across the Caco-2 cell monolayer compared to the parent piperidine.[1] However, it is crucial to remember that permeability is a balance between passive diffusion and active transport. The efflux ratio, determined by comparing permeability in the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, can reveal if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). A high efflux ratio suggests that the compound is actively pumped out of the cell, which can limit its absorption.

G cluster_workflow Caco-2 Permeability Assay Workflow seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21 days to form a polarized monolayer seed->culture teer Verify monolayer integrity (TEER measurement) culture->teer dose Add test compound to apical (A) or basolateral (B) side teer->dose incubate Incubate at 37°C dose->incubate sample Sample from receiver compartment at time points incubate->sample analyze Analyze samples by LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Workflow for the Caco-2 permeability assay.

Experimental Protocol: Caco-2 Permeability Assay

This protocol provides a framework for determining the bidirectional permeability of piperidine isomers.

1. Cell Culture:

  • Seed Caco-2 cells onto semi-permeable membranes in Transwell® plates.

  • Culture for 21 days to allow differentiation into a polarized enterocyte monolayer.[4]

2. Monolayer Integrity Check:

  • Before the assay, measure the transepithelial electrical resistance (TEER) of each well. A TEER value above a pre-determined threshold (e.g., >600 Ohms/cm²) indicates a confluent and intact monolayer.[4]

3. Dosing and Sampling:

  • Prepare dosing solutions of the piperidine isomers in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • For A→B permeability, add the dosing solution to the apical side and fresh buffer to the basolateral side.[4]

  • For B→A permeability, add the dosing solution to the basolateral side and fresh buffer to the apical side.[4]

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment.

  • At the end of the experiment, take a sample from the donor compartment.

4. Sample Analysis:

  • Analyze the concentration of the piperidine isomers in the samples using a validated LC-MS/MS method.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[4]

  • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[4]

Distribution: Where Does It Go?

Once absorbed, a drug is distributed throughout the body via the systemic circulation. A key determinant of a drug's distribution profile is its extent of binding to plasma proteins, primarily albumin and α1-acid glycoprotein. Only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its target.

For small, relatively polar molecules like piperidine and its simple methyl isomers, plasma protein binding is predicted to be low.[1] However, as these scaffolds are incorporated into larger, more lipophilic drug candidates, plasma protein binding can increase significantly. The equilibrium dialysis method is the gold standard for accurately determining the fraction of a compound bound to plasma proteins.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

This protocol outlines the steps for determining the plasma protein binding of the piperidine isomers.

1. Apparatus Setup:

  • Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., molecular weight cutoff of 6–8 kDa).[5]

  • Hydrate the dialysis membranes according to the manufacturer's instructions.[5]

2. Sample Preparation:

  • Prepare solutions of the piperidine isomers in plasma (human, rat, etc.) at the desired concentrations.

  • Add the plasma-containing drug solution to the donor chamber and an equal volume of dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the receiver chamber.[6]

3. Incubation:

  • Seal the dialysis unit and incubate at 37°C on an orbital shaker until equilibrium is reached (typically 4-6 hours).[6][7]

4. Sampling and Analysis:

  • After incubation, take samples from both the plasma and buffer chambers.

  • It is crucial to matrix-match the samples for LC-MS/MS analysis to avoid ionization effects. This can be done by adding blank buffer to the plasma sample and blank plasma to the buffer sample.[5]

  • Analyze the concentration of the piperidine isomers in both chambers using a validated LC-MS/MS method.

5. Data Calculation:

  • Calculate the fraction unbound (fu) using the following equation: fu = Cbuffer / Cplasma Where Cbuffer and Cplasma are the concentrations of the drug in the buffer and plasma chambers at equilibrium, respectively.

  • The percentage of plasma protein binding (%PPB) is calculated as: %PPB = (1 - fu) * 100

Metabolism: The Body's Chemical Workshop

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their elimination. The cytochrome P450 (CYP) family of enzymes are the main players in Phase I metabolism.[8] For piperidine-containing compounds, common metabolic pathways include N-dealkylation and hydroxylation of the piperidine ring.[9]

The position of the methyl group on the piperidine ring is expected to significantly influence metabolic stability. The 4-position is generally less susceptible to metabolism compared to the 2- and 3-positions, which are closer to the nitrogen atom and potential sites of enzymatic attack.[1] The methyl group in 2-methylpiperidine could sterically hinder N-dealkylation, a common metabolic route for piperidines, but the methyl group itself could be a site for oxidation.[1][10]

The in vitro metabolic stability assay using liver microsomes is a high-throughput method to assess a compound's susceptibility to Phase I metabolism.[11]

G cluster_metabolism Metabolic Pathways of Substituted Piperidines Piperidine Substituted Piperidine N_Dealkylation N-Dealkylation (CYP3A4) Piperidine->N_Dealkylation Major Pathway Hydroxylation Ring Hydroxylation (CYP2D6, etc.) Piperidine->Hydroxylation Position-dependent Metabolite1 N-dealkylated Metabolite N_Dealkylation->Metabolite1 Metabolite2 Hydroxylated Metabolite Hydroxylation->Metabolite2

Caption: Common metabolic pathways for piperidine-containing drugs.

Experimental Protocol: Microsomal Stability Assay

This protocol details the procedure for assessing the metabolic stability of the piperidine isomers.

1. Reagent Preparation:

  • Prepare a solution of liver microsomes (human, rat, etc.) in a suitable buffer (e.g., potassium phosphate buffer).

  • Prepare an NADPH regenerating system, which provides the necessary cofactor for CYP450 enzyme activity.[12]

2. Incubation:

  • Pre-warm the microsomal solution and the test compound solutions to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture.[12]

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[1][13]

3. Sample Processing:

  • Centrifuge the quenched samples to precipitate the proteins.[12]

  • Transfer the supernatant to a new plate for analysis.

4. LC-MS/MS Analysis:

  • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot is the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k

  • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

Excretion: The Final Exit

Excretion is the final step in the elimination of a drug and its metabolites from the body, primarily occurring through the kidneys (urine) and the liver (bile). The physicochemical properties of the parent drug and its metabolites, such as solubility and ionization state, play a significant role in their routes and rates of excretion. While specific excretion pathways for the simple piperidine isomers are not well-documented, it is expected that as small, relatively polar molecules, they and their more polar metabolites would be primarily cleared renally.

Conclusion: A Strategic Approach to Piperidine Isomers

The positional isomerism of a single methyl group on a piperidine ring can have a cascading effect on a molecule's ADME profile. While the 4-methyl position often confers greater metabolic stability, the nuances of absorption and distribution are influenced by subtle shifts in lipophilicity and basicity. This guide has illuminated the key ADME considerations for piperidine isomers and, more importantly, has provided the experimental frameworks necessary to generate robust, comparative data.

For the drug discovery scientist, an early and thorough understanding of these structure-ADME relationships is not just beneficial—it is essential. By employing the in vitro assays detailed herein, researchers can make more informed decisions in lead optimization, ultimately designing drug candidates with a higher probability of clinical success. The isomeric maze of piperidine ADME is complex, but with a strategic and experimentally-driven approach, it is navigable.

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A Head-to-Head Comparison: Lorlatinib (PF-06463922) Versus Standard-of-Care in ALK/ROS1-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Overcoming TKI Resistance

The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring specific genetic alterations. For patients with rearrangements in the Anaplastic Lymphoma Kinase (ALK) or ROS1 oncogenes, targeted therapies have significantly improved outcomes compared to traditional chemotherapy. However, the emergence of acquired resistance, often through secondary mutations in the kinase domain, remains a major clinical challenge, limiting the long-term efficacy of first and second-generation inhibitors.[1]

This guide provides an in-depth, data-driven comparison of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide , also known as PF-06463922 and by its generic name Lorlatinib , against the established standard-of-care ALK/ROS1 inhibitors. Lorlatinib is a third-generation, macrocyclic, ATP-competitive inhibitor designed specifically to be highly potent against a wide spectrum of ALK and ROS1 mutations that confer resistance to earlier-generation TKIs and to effectively penetrate the blood-brain barrier, a common site of metastasis.[2][3][4]

We will dissect the preclinical and clinical data, comparing Lorlatinib's performance against first-generation (Crizotinib) and second-generation (Alectinib, Brigatinib, Ceritinib) inhibitors. This analysis aims to provide researchers and drug development professionals with a clear, evidence-based understanding of Lorlatinib's standing in the therapeutic landscape for ALK/ROS1-positive NSCLC.

Mechanism of Action: Targeting the Core Driver of Oncogenesis

Both Lorlatinib and standard-of-care ALK/ROS1 inhibitors function by competitively binding to the ATP-binding pocket of the ALK and ROS1 tyrosine kinases. In cancers driven by ALK or ROS1 fusions, these kinases are constitutively active, leading to uncontrolled downstream signaling that promotes cell proliferation, survival, and growth.[5] By blocking the kinase activity, these inhibitors effectively shut down these oncogenic signals.

The key distinction for Lorlatinib lies in its structural design, which allows it to maintain high-affinity binding and potent inhibition even in the presence of mutations that sterically hinder the binding of older inhibitors.[1][3] This is particularly crucial for the highly resistant ALK G1202R and ROS1 G2032R solvent front mutations, against which first and second-generation agents have limited activity.[1][3]

Core Signaling Pathway Inhibition

The inhibition of ALK/ROS1 phosphorylation by Lorlatinib blocks key downstream signaling pathways critical for tumor cell survival and proliferation.

ALK_ROS1_Pathway cluster_membrane Cell Membrane cluster_inhibitors Tyrosine Kinase Inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor ALK / ROS1 Fusion Protein SHP2 SHP2 Receptor->SHP2 pY Lorlatinib Lorlatinib (PF-06463922) Lorlatinib->Receptor SoC Standard of Care (Crizotinib, Alectinib, etc.) SoC->Receptor RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) SHP2->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway SHP2->PI3K_AKT Proliferation Gene Transcription (Proliferation, Survival) RAS_RAF->Proliferation PI3K_AKT->Proliferation

Figure 1: ALK/ROS1 Signaling Pathway and Points of Inhibition.

Preclinical Performance: A Clear Advantage in Potency and Breadth of Activity

Preclinical studies form the bedrock of our understanding of a compound's intrinsic activity and potential. In both biochemical and cell-based assays, Lorlatinib has demonstrated superior potency and a broader inhibitory profile compared to the standard of care.

Comparative Inhibitory Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. Data from various neuroblastoma and engineered cell lines consistently show that Lorlatinib inhibits ALK activity at nanomolar concentrations that are significantly lower than those required for Crizotinib.[6]

Cell Line / ALK MutantLorlatinib (PF-06463922) IC₅₀ (nM)Crizotinib IC₅₀ (nM)Fold-Difference (Approx.)
CLB-GE (ALKF1174V)252409.6x
CLB-BAR (ALKΔexon 4-11)161579.8x
Ba/F3 (ALKF1174I)4.927456x
Ba/F3 (ALKF1174L)1.2195162x
Ba/F3 (ALKG1269A)1.5291194x
Data synthesized from studies on ALK-addicted neuroblastoma and engineered Ba/F3 cell lines.[6]

Notably, Lorlatinib maintains its high potency against ALK mutations that are known to confer resistance to Crizotinib and second-generation inhibitors.[1][7] Its ability to potently inhibit the highly resistant G1202R mutant is a key differentiator.[1]

Similarly, against ROS1 fusions, Lorlatinib was found to be >10-fold more potent than Crizotinib and >100-fold more potent than Ceritinib or Alectinib in cell-based assays.[5]

Overcoming Acquired Resistance: The In Vivo Evidence

The true test of a next-generation inhibitor is its ability to induce tumor regression in models that are resistant to prior therapies.

  • In vivo Xenograft Models: In mouse xenograft models using tumors driven by crizotinib-resistant ALK mutants (including the most resistant G1202R), Lorlatinib treatment resulted in significant tumor growth inhibition and regression.[1][7]

  • CNS Penetration and Efficacy: A critical advantage of Lorlatinib is its ability to cross the blood-brain barrier. In preclinical models, brain concentrations of Lorlatinib reached 20-30% of plasma levels.[7] This translates to superior efficacy in treating brain metastases, where Lorlatinib treatment led to the regression of established EML4-ALK driven brain tumors and prolonged survival in mice.[1][8]

Experimental Protocol: Cell-Based Proliferation Assay

This protocol outlines a standard method for determining the IC₅₀ of a kinase inhibitor, a foundational experiment in preclinical evaluation.

Objective: To determine the concentration of Lorlatinib and comparator compounds required to inhibit the proliferation of ALK-dependent cancer cells by 50%.

Methodology:

  • Cell Culture:

    • Culture ALK-dependent cells (e.g., CLB-GE neuroblastoma cells or engineered Ba/F3 cells expressing an ALK fusion) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation:

    • Prepare stock solutions of Lorlatinib and comparator TKIs (e.g., Crizotinib) in DMSO.

    • Perform a serial dilution of each compound in the growth medium to create a range of concentrations for testing.

  • Assay Procedure:

    • Seed the cells into 96-well microplates at a predetermined density (e.g., 5,000 cells/well).

    • Allow cells to attach and resume growth for 24 hours.

    • Remove the medium and add the medium containing the serially diluted compounds. Include vehicle-only (DMSO) controls.

    • Incubate the plates for 72 hours.

  • Viability Assessment:

    • Add a viability reagent such as Resazurin or CellTiter-Glo® to each well.

    • Incubate as per the manufacturer's instructions.

    • Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the signal from treated wells to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC₅₀ value.

Figure 2: Workflow for a Cell-Based Proliferation (IC₅₀) Assay.

Clinical Efficacy: Redefining the Standard of Care

Clinical trial data has confirmed the potent preclinical activity of Lorlatinib, establishing its role in treating both treatment-naïve and previously treated ALK-positive NSCLC.

The CROWN Study: Lorlatinib vs. Crizotinib in the First-Line Setting

The pivotal Phase 3 CROWN study provided a direct comparison of Lorlatinib against the first-generation standard, Crizotinib, in previously untreated advanced ALK-positive NSCLC. The results were practice-changing.

EndpointLorlatinibCrizotinibHazard Ratio (95% CI)
Median Progression-Free Survival (PFS) Not Reached9.8 months0.49 (p < 0.001)
Objective Response Rate (ORR) 76%58%N/A
Intracranial Response (Patients with Brain Mets) 82% (66% Complete Response)23% (8% Complete Response)N/A
Data from the CROWN study, showing a 51% reduction in the risk of progression or death for Lorlatinib vs. Crizotinib.[9][10]

After five years of follow-up, the median PFS was still not reached with Lorlatinib, demonstrating a durable and superior efficacy over Crizotinib.[10]

Performance in Pre-treated Patients and vs. Second-Generation TKIs

While direct head-to-head trials against second-generation inhibitors like Alectinib are limited, data from Lorlatinib's Phase 1/2 study and cross-trial comparisons provide valuable insights.

  • Activity Post-TKI Failure: In a Phase 1/2 study, Lorlatinib demonstrated an overall response rate (ORR) of 46% in ALK-positive patients, the majority of whom had received two or more prior ALK TKIs.[2] This highlights its efficacy in a heavily pre-treated, resistant population.

  • Intracranial Efficacy: Lorlatinib's ability to control brain metastases is a significant clinical advantage. Compared to Alectinib, which also has excellent CNS activity, Lorlatinib has shown a higher rate of complete intracranial response and a lower cumulative incidence of CNS progression at 12 months (2.8% for Lorlatinib vs. 9.4% for Alectinib in their respective pivotal first-line trials).[4]

  • PFS vs. Second-Generation TKIs: While Alectinib and Brigatinib demonstrated superior PFS compared to Crizotinib in their respective trials (e.g., ALEX trial: Alectinib median PFS 25.7 months vs. 10.4 for Crizotinib), the hazard ratio in the CROWN trial numerically favored Lorlatinib (HR 0.28) over that seen with Alectinib (HR 0.50) versus the same Crizotinib comparator.[4][11] This suggests Lorlatinib may offer a more profound PFS benefit.

Safety and Tolerability Profile

The adverse event (AE) profile of Lorlatinib is distinct from earlier-generation TKIs. While generally manageable, it requires careful monitoring.

Adverse Event (Any Grade)LorlatinibAlectinibCrizotinib
Hypercholesterolemia Common [12]Less CommonLess Common
Peripheral Neuropathy Common [12]Less CommonCommon
Cognitive Effects Characteristic [4]RareRare
Weight Gain CommonCommonLess Common
Nausea / Vomiting Less CommonLess CommonVery Common [11]
Diarrhea Less CommonLess CommonVery Common [11]
Elevated Liver Enzymes CommonCommonCommon
This table represents a qualitative summary of common adverse events. Frequencies vary across studies.

The most notable AEs for Lorlatinib are related to its impact on the central nervous system (cognitive and mood effects) and lipid metabolism (hypercholesterolemia and hypertriglyceridemia).[4] These are typically manageable with dose modifications and supportive care, such as lipid-lowering agents. Importantly, the rate of permanent treatment discontinuation due to AEs in the CROWN study was low for Lorlatinib (7%), numerically lower than that reported for Alectinib in the ALEX trial (15%).[4]

Conclusion: A Potent, Brain-Penetrant TKI Raising the Bar for Efficacy

The experimental and clinical data presented in this guide unequivocally position Lorlatinib (PF-06463922) as a highly potent and selective ALK/ROS1 inhibitor with a distinct clinical profile.

  • Superior Preclinical Potency: Lorlatinib is demonstrably more potent than first and second-generation inhibitors, particularly against a wide range of resistance mutations.[1][5][6]

  • Unmatched First-Line Efficacy: The CROWN study establishes Lorlatinib as a superior first-line option to Crizotinib, offering the longest progression-free survival reported for a single-agent targeted therapy in advanced NSCLC.[10]

  • Robust CNS Activity: Its excellent blood-brain barrier penetration translates into high rates of intracranial response, a critical advantage in a patient population prone to brain metastases.[1][4]

  • Efficacy in Resistance Settings: Lorlatinib provides a crucial therapeutic option for patients who have progressed on other ALK inhibitors.[2]

  • Manageable but Distinct Safety Profile: While effective, Lorlatinib is associated with a unique set of adverse events, primarily CNS and metabolic, that require proactive management.

For researchers and drug developers, Lorlatinib serves as a benchmark for third-generation TKI development, highlighting the success of designing molecules to overcome known resistance mechanisms and address specific clinical challenges like CNS penetration. Its clinical journey underscores the power of a rational, structure-based drug design approach in the ongoing effort to outpace cancer evolution.

References

  • Zou, H. Y., Friboulet, L., Kodack, D. P., Engstrom, L. D., Li, Q., West, M., ... & Johnson, T. W. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to first and second generation ALK inhibitors in pre-clinical models. Cancer cell, 28(1), 70-81.
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  • Zou, H. Y., Li, Q., Lee, J. H., Arango, M. E., Klunder, M. P., ... & Johnson, T. W. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 112(11), 3493-3498.
  • Zou, H. Y., Li, Q., Lee, J. H., Arango, M. E., Klunder, M. P., ... & Johnson, T. W. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations.
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  • Umapathy, G., Mendoza-Garcia, P., Hallberg, B., & Palmer, R. H. (2016). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. Disease models & mechanisms, 9(4), 445-453.
  • Zou, H. Y., Li, Q., Lee, J. H., Arango, M. E., Klunder, M. P., ... & Johnson, T. W. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant. OSTI.GOV.
  • Shaw, A. T., Ou, S. H. I., Felip, E., Besse, B., Solomon, B. J., ... & James, L. P. (2015). Phase I/II study of PF-06463922, an ALK/ROS1 tyrosine kinase inhibitor, in patients with advanced non-small-cell lung cancer harboring specific molecular alterations.
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  • Lee, J., Park, C. K., & Yun, M. R. (2018). Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials. MDPI.
  • Pfizer. (2016, July 15). PHASE 1/2 STUDY OF PF-06463922 (AN ALK/ROS1 TYROSINE KINASE INHIBITOR) IN PATIENTS WITH ADVANCED NON-SMALL CELL LUNG CANCER HARB. ClinicalTrials.gov.
  • Shaw, A. T., Felip, E., Bauer, T. M., Besse, B., James, L. P., ... & Solomon, B. J. (2016). Safety and efficacy of lorlatinib (PF-06463922) from the dose-escalation component of a study in patients with advanced ALK+ or ROS1+ non-small cell lung cancer (NSCLC). Journal of Clinical Oncology.
  • Hida, T. (2017). Alectinib can replace crizotinib as standard first-line therapy for ALK-positive lung cancer.
  • Gelsomino, F., & Tiseo, M. (2024). Alectinib vs. Lorlatinib in the Front-Line Setting for ALK-Rearranged Non-Small-Cell Lung Cancer (NSCLC): A Deep Dive into the Main Differences across ALEX and CROWN Phase 3 Trials. MDPI.
  • Solomon, B. J., Bauer, T. M., De Marinis, F., Felip, E., Mok, T. S. K., ... & Shaw, A. T. (2023). Lorlatinib Versus Crizotinib in Patients With Advanced ALK-Positive Non–Small Cell Lung Cancer: 5-Year Outcomes From the Phase III CROWN Study. Journal of Clinical Oncology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.